Razoxane, (R)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305214 | |
| Record name | NSC169779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-06-7 | |
| Record name | Razoxane, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169779 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC169779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAZOXANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX7PSE8Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Razoxane: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Razoxane, also known as Levrazoxane, is the (R)-enantiomer of Razoxane. It belongs to the bisdioxopiperazine class of compounds, which are known for their interactions with DNA topoisomerase II. While its counterpart, (S)-Razoxane (Dexrazoxane), is clinically used as a cardioprotective agent against anthracycline-induced cardiotoxicity, the mechanism of action of these agents extends beyond iron chelation to direct effects on cellular processes critical to cancer biology. This technical guide provides a comprehensive overview of the core mechanism of action of (R)-Razoxane, focusing on its role as a catalytic inhibitor of topoisomerase II and its subsequent effects on the cell cycle and apoptosis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.
Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II
The primary molecular target of (R)-Razoxane is DNA topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA. Unlike topoisomerase II "poisons" such as etoposide and doxorubicin, which stabilize the enzyme-DNA "cleavable complex" and lead to DNA strand breaks, (R)-Razoxane is a catalytic inhibitor. It traps the enzyme in a "closed-clamp" conformation, an intermediate state in the enzyme's catalytic cycle after ATP binding but before DNA cleavage and re-ligation. This action prevents the enzyme from completing its function of decatenating and relaxing DNA, which is crucial for DNA replication and chromosome segregation.
Studies have demonstrated that the inhibitory effect of the bisdioxopiperazine class of drugs on topoisomerase II is independent of their chirality. Both (R)-Razoxane (Levrazoxane) and (S)-Razoxane (Dexrazoxane) are equally potent in their cytotoxicity and inhibition of topoisomerase II.[1] (R)-Razoxane, like its enantiomer, inhibits both isoforms of topoisomerase II, TOP2A and TOP2B.[2] The inhibition of TOP2A, which is highly expressed in proliferating cells, is central to the anti-cancer properties of (R)-Razoxane, while the inhibition of TOP2B, the predominant isoform in cardiomyocytes, is implicated in its cardioprotective effects when used in combination with anthracyclines.[2]
Quantitative Data on Topoisomerase II Inhibition and Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dexrazoxane | HL-60 | Antiproliferation | 9.59 ± 1.94 | [3] |
| (R)-Razoxane (Levrazoxane) | CHO | Cytotoxicity | Equally cytotoxic to Dexrazoxane | [1] |
| (R)-Razoxane (Levrazoxane) | - | Topoisomerase II Inhibition | Equally inhibitory to Dexrazoxane | [1] |
Effects on Cellular Processes
Cell Cycle Arrest at G2/M Phase
By inhibiting the catalytic activity of topoisomerase II, (R)-Razoxane prevents the proper segregation of sister chromatids during mitosis. This leads to the activation of the G2/M checkpoint, a critical cellular surveillance mechanism that halts the cell cycle to prevent cells with damaged or improperly segregated chromosomes from dividing. The arrest in the G2 phase is dependent on the expression of TOP2A.[4]
The signaling pathway leading to G2/M arrest following topoisomerase II inhibition by (R)-Razoxane involves the activation of the DNA damage response (DDR) pathway. The unresolved DNA catenanes are sensed by a complex involving the SMC5/6 complex and the protein kinases ATM and ATR, which act redundantly.[4] These kinases then phosphorylate and activate their downstream effectors, Chk1 and Chk2. Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25C phosphatase. In its active, dephosphorylated state, Cdc25C is responsible for removing an inhibitory phosphate group from Cdk1 (also known as Cdc2). The inactivation of Cdc25C leads to the accumulation of phosphorylated, inactive Cdk1/Cyclin B complexes, which are the master regulators of entry into mitosis. This prevents the cell from proceeding into M phase, resulting in a G2 arrest.
References
- 1. A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexrazoxane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Enantiomer of Razoxane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razoxane, a bisdioxopiperazine, has been a subject of scientific inquiry for its multifaceted biological activities, including its roles as an antineoplastic agent and a cardioprotective drug. It exists as a racemic mixture of two enantiomers: the (S)-(+)-enantiomer, dexrazoxane, and the (R)-(-)-enantiomer, levrazoxane. While dexrazoxane is clinically approved as a cardioprotective agent against anthracycline-induced cardiotoxicity, the biological profile of its (R)-enantiomer is less characterized. This technical guide provides an in-depth exploration of the (R)-enantiomer of razoxane, focusing on its chemical structure, mechanism of action, and available experimental data. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a thorough review of the current understanding of this chiral molecule.
Chemical Structure and Properties
The (R)-enantiomer of razoxane, also known as levrazoxane, is chemically designated as (R)-4,4'-(1-methyl-1,2-ethanediyl)bis(2,6-piperazinedione). Its chemical structure is characterized by a central propylene bridge with a chiral center at the C2 position, connecting two piperazine-2,6-dione rings.
Chemical Structure of (R)-enantiomer of Razoxane (Levrazoxane)
Caption: Chemical structure of the (R)-enantiomer of razoxane.
Table 1: Physicochemical Properties of Razoxane
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₄O₄ | PubChem |
| Molecular Weight | 268.27 g/mol | PubChem |
| IUPAC Name | (4R)-4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | PubChem |
| Chirality | Exists as (R) and (S) enantiomers | [1] |
Mechanism of Action
The biological activity of razoxane and its enantiomers is attributed to two primary mechanisms: inhibition of topoisomerase II and iron chelation by its hydrolytic metabolite. Recent evidence strongly suggests that the interaction with topoisomerase IIβ is the key determinant of its cardioprotective effects[2][3].
Topoisomerase II Inhibition
Topoisomerase II is a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. Razoxane and its enantiomers act as catalytic inhibitors of topoisomerase II, interfering with its function without stabilizing the cleavable complex, a mechanism distinct from topoisomerase poisons like doxorubicin. This inhibition is believed to be central to both its anticancer and cardioprotective activities.
Caption: Signaling pathway of Topoisomerase II inhibition by (R)-razoxane.
Iron Chelation
Razoxane is a lipophilic prodrug that can penetrate cell membranes. Intracellularly, it undergoes hydrolysis to form a diacid-diamide metabolite, which is structurally similar to the chelating agent ethylenediaminetetraacetic acid (EDTA). This metabolite, known as ADR-925 for the (S)-enantiomer, can chelate intracellular iron. The chelation of iron is thought to prevent the formation of anthracycline-iron complexes, which are responsible for generating reactive oxygen species (ROS) that cause oxidative damage to cardiac tissue. However, recent studies have questioned the primacy of this mechanism in cardioprotection, suggesting that the direct inhibition of topoisomerase IIβ is more critical[2][3]. The iron-chelating properties of the metabolite of the (R)-enantiomer have not been quantitatively characterized in publicly available literature.
Caption: Mechanism of iron chelation by the metabolite of (R)-razoxane.
Quantitative Data
Quantitative data directly comparing the biological activities of the (R)- and (S)-enantiomers of razoxane are limited. The following table summarizes the available data.
Table 2: Comparative Biological Activity Data
| Parameter | (R)-Enantiomer (Levrazoxane) | (S)-Enantiomer (Dexrazoxane) | Reference |
| Topoisomerase II Inhibition | |||
| IC₅₀ (µM) | Data not available (reported as similar to dexrazoxane) | ~60 | [3][4] |
| Pharmacokinetics (in rats) | |||
| Metabolism Rate | Slower | Faster | [1] |
Experimental Protocols
Stereospecific Synthesis of (R)-enantiomer of Razoxane (Levrazoxane)
Workflow for the Synthesis of (R)-enantiomer of Razoxane
Caption: General workflow for the synthesis of (R)-razoxane.
Methodology:
-
Synthesis of (R)-1,2-diaminopropane: A potential method involves the hydrogenation of 1,2-methylglyoxime in an anhydrous alcoholic medium under strongly basic conditions in the presence of a suitable hydrogenation catalyst[5]. The use of a chiral catalyst or resolving agent would be necessary to obtain the desired (R)-enantiomer.
-
Reaction with Chloroacetic Acid: The resulting (R)-1,2-diaminopropane is then reacted with chloroacetic acid to form the corresponding tetra-acetic acid derivative.
-
Cyclization: The tetra-acetic acid derivative undergoes cyclization to form the two piperazine-2,6-dione rings, yielding the final product, (R)-razoxane (levrazoxane).
Note: This is a generalized protocol. Specific reaction conditions, catalysts, and purification methods would need to be optimized.
Chiral Separation of Razoxane Enantiomers by HPLC
A validated hydrophilic interaction chromatography (HILIC) method for the separation of razoxane enantiomers has been reported[4][6].
Table 3: HPLC Method for Chiral Separation of Razoxane Enantiomers
| Parameter | Condition |
| Column | CHIRALPAK IE-3 (immobilized polysaccharide-based chiral stationary phase) |
| Mobile Phase | Aqueous 10 mM ammonium bicarbonate and a mixture of methanol and acetonitrile (70:30, v/v) in a ratio of 5:95 (v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 215 nm |
| Resolution (Rs) | > 8 |
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of razoxane enantiomers.
Pharmacokinetics and Metabolism
Studies in rats have shown that the metabolism of razoxane is stereoselective, with the (S)-enantiomer (dexrazoxane) being metabolized more rapidly than the (R)-enantiomer (levrazoxane). After intravenous administration of racemic razoxane to rats, the plasma concentration of levrazoxane was consistently higher than that of dexrazoxane over time[1]. This suggests that levrazoxane has a longer plasma half-life.
The primary enzyme responsible for the metabolism of dexrazoxane is believed to be dihydropyrimidine amidohydrolase, which is present in the liver and kidneys[1]. The slower metabolism of levrazoxane may lead to its sustained plasma concentrations.
Comprehensive pharmacokinetic data for levrazoxane in humans, including parameters such as absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature.
Discussion and Future Perspectives
The (R)-enantiomer of razoxane, levrazoxane, remains a less-explored counterpart to the clinically established dexrazoxane. The available evidence suggests that it shares the same fundamental mechanisms of action, namely topoisomerase II inhibition and, through its metabolite, iron chelation. The key difference appears to lie in its pharmacokinetic profile, with a slower rate of metabolism observed in preclinical studies.
This slower metabolism could have significant implications for its therapeutic potential. A longer half-life might lead to a more sustained therapeutic effect, potentially allowing for different dosing regimens or improved efficacy. However, it could also lead to different toxicity profiles.
To fully elucidate the therapeutic potential of the (R)-enantiomer of razoxane, further research is critically needed in the following areas:
-
Direct Comparative Studies: Quantitative in vitro and in vivo studies directly comparing the topoisomerase II inhibitory activity and iron-chelating capabilities of levrazoxane and dexrazoxane and their respective metabolites are essential.
-
Pharmacokinetics in Humans: A thorough investigation of the pharmacokinetic profile of levrazoxane in humans is necessary to understand its absorption, distribution, metabolism, and excretion, and to compare it with that of dexrazoxane.
-
Efficacy and Safety Studies: Preclinical and, eventually, clinical studies are required to evaluate the efficacy and safety of levrazoxane as a potential therapeutic agent, either as an anticancer drug or as a cardioprotective agent.
Conclusion
The (R)-enantiomer of razoxane presents an intriguing area for further pharmacological investigation. Its distinct metabolic profile compared to its (S)-enantiomer warrants a deeper exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, mechanism of action, and experimental methodologies related to (R)-razoxane. It is hoped that this guide will serve as a valuable resource for the scientific community to stimulate further research into this promising, yet understudied, chiral molecule.
References
- 1. Stereoselective metabolism of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stereo Selective Method for the Separation of Razoxane Enantiomers in Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. academic.oup.com [academic.oup.com]
(R)-Razoxane vs (S)-Dexrazoxane: A Stereochemical Exploration in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereochemistry of razoxane, focusing on its enantiomers: (R)-Razoxane (levrazoxane) and (S)-Dexrazoxane. Dexrazoxane is a clinically approved cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy. This document delves into the synthesis, mechanism of action, pharmacokinetics, and biological activities of both stereoisomers, presenting a comparative analysis supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. The evidence presented indicates that while there are stereoselective differences in metabolism, the primary biological activities related to topoisomerase II inhibition and cardioprotection appear to be largely independent of the compound's chirality.
Introduction
Razoxane is a bisdioxopiperazine compound that exists as a racemic mixture of two enantiomers: the (S)-(+)-enantiomer, dexrazoxane, and the (R)-(-)-enantiomer, levrazoxane. Clinically, dexrazoxane is the approved and utilized form, primarily for its cardioprotective effects in patients undergoing anthracycline-based chemotherapy.[1] The core of its mechanism has been attributed to two main actions: the chelation of iron by its hydrolyzed metabolite, ADR-925, and the inhibition of topoisomerase II.[2] Understanding the stereochemical nuances between (R)-Razoxane and (S)-Dexrazoxane is crucial for optimizing therapeutic strategies and for the development of future analogs. This guide aims to provide a detailed technical overview of the key differences and similarities between these two stereoisomers.
Stereoselective Synthesis
The synthesis of enantiomerically pure (S)-Dexrazoxane and (R)-Razoxane is critical for studying their individual properties. Stereoselective synthesis typically involves the use of a chiral starting material.
Synthesis of (S)-Dexrazoxane
A common method for the synthesis of (S)-Dexrazoxane starts with (S)-1,2-propanediamine. The process involves a series of reactions to construct the bisdioxopiperazine rings while retaining the stereochemistry at the chiral center.
Experimental Protocol: Synthesis of (S)-Dexrazoxane from (S)-1,2-propanediamine
-
Chiral Resolution of 1,2-propanediamine: Racemic 1,2-propanediamine is resolved using D-(-)-tartaric acid as a resolving agent to obtain (S)-1,2-propanediamine ditartrate. This salt is then treated with potassium chloride to yield (S)-1,2-propanediamine dihydrochloride.[3]
-
Condensation: The resulting (S)-1,2-propanediamine dihydrochloride is condensed with chloroacetic acid to prepare (S)-N,N,N',N'-1,2-propanediaminetetraacetic acid.[3]
-
Cyclization: The final step involves the cyclization of the tetraacetic acid derivative to form (S)-Dexrazoxane.[3] This can be achieved by heating with a dehydrating agent or by forming an activated derivative that undergoes intramolecular cyclization. A specific method involves heating (S)-1,2-diaminopropane-tetraacetic acid with ammonium formate in N,N-dimethylformamide.[4]
Synthesis of (R)-Razoxane (Levrazoxane)
The synthesis of (R)-Razoxane follows a similar pathway to that of (S)-Dexrazoxane, but starts with the corresponding (R)-1,2-propanediamine, which can be obtained through chiral resolution of the racemic mixture using L-(+)-tartaric acid.
Mechanism of Action: A Comparative View
The biological effects of razoxane enantiomers are primarily mediated through their interaction with topoisomerase II and the iron-chelating properties of their metabolites.
Topoisomerase II Inhibition
Both (S)-Dexrazoxane and (R)-Razoxane are catalytic inhibitors of topoisomerase II.[5] They do not stabilize the cleavable complex in the way that topoisomerase poisons like doxorubicin do. Instead, they lock the enzyme in a closed-clamp conformation, preventing it from re-binding to DNA and completing its catalytic cycle. This inhibition is crucial for the cardioprotective effects of dexrazoxane, as it is believed to prevent doxorubicin from inducing DNA double-strand breaks mediated by topoisomerase II beta (TOP2B), the predominant isoform in cardiomyocytes.[1]
Importantly, studies have shown that the inhibition of topoisomerase II by razoxane is not stereospecific. Both (S)-Dexrazoxane and (R)-Razoxane are equally potent in their ability to inhibit topoisomerase II and exhibit equal cytotoxicity. This suggests that the binding site on topoisomerase II can accommodate both enantiomers.
Iron Chelation
Dexrazoxane is a prodrug that is hydrolyzed in the body to its active metabolite, ADR-925.[2] ADR-925 is a potent iron chelator, structurally similar to EDTA. It is believed to exert a cardioprotective effect by chelating free iron, thereby preventing the formation of iron-anthracycline complexes that generate reactive oxygen species (ROS) and cause oxidative damage to cardiac tissue. While this was the initially proposed mechanism, more recent evidence suggests that topoisomerase II beta inhibition is the primary driver of cardioprotection.[1] The hydrolysis to ADR-925 is not reported to be a stereoselective process.
Pharmacokinetics: Stereoselective Metabolism
While the primary pharmacological activity on topoisomerase II appears to be non-stereoselective, the metabolism of razoxane enantiomers does exhibit stereoselectivity.
Studies in rats have shown that (S)-Dexrazoxane is metabolized and eliminated from the plasma more rapidly than (R)-Razoxane.[6] After intravenous administration of racemic razoxane, the ratio of (R)-levrazoxane to (S)-dexrazoxane in the plasma increased over time, indicating a faster clearance of the (S)-enantiomer.[6] This preferential metabolism is thought to be mediated by the enzyme dihydropyrimidine amidohydrolase.[6]
Table 1: Comparative Pharmacokinetic Parameters of Razoxane Enantiomers in Rats
| Parameter | (S)-Dexrazoxane | (R)-Levrazoxane | Reference |
| Plasma Half-life | Shorter | Longer | [6] |
| Metabolism Rate | Faster | Slower | [6] |
| Primary Metabolizing Enzyme | Dihydropyrimidine amidohydrolase | Dihydropyrimidine amidohydrolase | [6] |
Despite the faster metabolism of (S)-Dexrazoxane, the clinical implications of this difference are not fully understood, and it is not clear whether this leads to a significant difference in the cardioprotective efficacy between the two enantiomers in humans.[6]
Biological Activity: A Head-to-Head Comparison
The available data suggests that the key biological activities of razoxane are not significantly influenced by its stereochemistry.
Table 2: Comparative Biological Activity of Razoxane Enantiomers
| Activity | (S)-Dexrazoxane | (R)-Levrazoxane | Conclusion | Reference |
| Topoisomerase II Inhibition | Equal Potency | Equal Potency | Non-stereoselective | |
| Cytotoxicity | Equally Cytotoxic | Equally Cytotoxic | Non-stereoselective | |
| Cardioprotection | Clinically Proven | Presumed to be similar | Likely non-stereoselective based on Topo II inhibition |
The equal potency of both enantiomers in inhibiting topoisomerase II, the primary target for cardioprotection, strongly suggests that (R)-Razoxane would likely exhibit similar cardioprotective effects to (S)-Dexrazoxane.
Experimental Protocols
Chiral Separation of Razoxane Enantiomers by HPLC
Objective: To separate and quantify (R)-Razoxane and (S)-Dexrazoxane from a racemic mixture.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column.
Column: A polysaccharide-based chiral column, such as one derivatized with amylose or cellulose, is typically effective.
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol, or acetonitrile). The exact ratio needs to be optimized for the specific column and system.
Detection: UV detection at a wavelength where both enantiomers have significant absorbance (e.g., around 270 nm).
General Procedure:
-
Prepare a standard solution of racemic razoxane in a suitable solvent.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers should elute as separate peaks. The order of elution will depend on the specific chiral stationary phase and mobile phase used.
-
Quantify the amount of each enantiomer by integrating the peak areas.
Topoisomerase II Inhibition Assay (Relaxation Assay)
Objective: To determine the inhibitory effect of (R)-Razoxane and (S)-Dexrazoxane on the catalytic activity of topoisomerase II.
Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
(R)-Razoxane and (S)-Dexrazoxane test solutions
-
DNA loading dye
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compounds ((R)-Razoxane or (S)-Dexrazoxane).
-
Initiate the reaction by adding topoisomerase II to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add DNA loading dye to each sample.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Expected Results:
-
No enzyme control: A single band corresponding to supercoiled DNA.
-
Enzyme control (no inhibitor): A band corresponding to relaxed DNA.
-
With inhibitor: A dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
The stereochemical analysis of (R)-Razoxane and (S)-Dexrazoxane reveals a fascinating case in drug development where the primary pharmacological activity appears to be independent of chirality, while the metabolic profile is stereoselective. The equal potency of both enantiomers in inhibiting topoisomerase II, the key mechanism for cardioprotection, suggests that (R)-Razoxane could be as effective as the clinically used (S)-Dexrazoxane. The faster metabolism of (S)-Dexrazoxane in preclinical models warrants further investigation in humans to determine if this has any significant clinical implications. This comprehensive guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to further explore the therapeutic potential of razoxane and its analogs. The provided data and protocols serve as a valuable resource for future studies aimed at designing even more effective and safer therapeutic agents.
References
- 1. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]
- 5. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 6. Stereoselective metabolism of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Razoxane: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razoxane, a bisdioxopiperazine, was first synthesized in the 1960s and investigated for its potential as an anticancer agent.[1] Subsequent research revealed that its biological activity resides primarily in one of its stereoisomers, the (S)-enantiomer, which was later named dexrazoxane, also known as (R)-Razoxane due to a different stereochemical naming convention priority.[2] This discovery was pivotal, leading to the development of dexrazoxane as a clinically significant drug. While its antitumor effects were modest, dexrazoxane demonstrated a remarkable and unexpected cardioprotective effect, mitigating the dose-limiting cardiotoxicity of anthracycline chemotherapeutics like doxorubicin.[3] Today, dexrazoxane is the only approved drug for this indication, making it an indispensable tool in oncology.[4] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of (R)-Razoxane, tailored for professionals in the field of drug development and research.
Mechanism of Action
(R)-Razoxane, or dexrazoxane, exhibits a dual mechanism of action that contributes to its therapeutic effects. It functions as both a catalytic inhibitor of topoisomerase II and a pro-drug of an iron-chelating agent.[5][6]
Topoisomerase II Inhibition
The primary mechanism underlying the cardioprotective effects of dexrazoxane is the inhibition of topoisomerase IIβ (TOP2B).[7][8] Anthracyclines, while targeting topoisomerase IIα (TOP2A) in rapidly dividing cancer cells to exert their cytotoxic effects, also affect TOP2B, which is the predominant isoform in cardiomyocytes.[9] This interaction with TOP2B in heart muscle leads to DNA double-strand breaks and subsequent cellular damage, culminating in cardiotoxicity.[7] Dexrazoxane acts as a catalytic inhibitor of TOP2B, preventing the enzyme from completing its catalytic cycle and thereby reducing the formation of anthracycline-induced DNA damage in cardiomyocytes.[7] This selective protection of cardiac tissue without significantly compromising the anti-cancer efficacy of anthracyclines, which primarily target TOP2A, is a key aspect of its clinical utility.
Iron Chelation
Dexrazoxane is a pro-drug that undergoes hydrolysis in the body to form an open-ring metabolite, ADR-925. This metabolite is structurally similar to the well-known iron chelator ethylenediaminetetraacetic acid (EDTA). Anthracycline-induced cardiotoxicity has also been linked to the generation of reactive oxygen species (ROS) through the formation of iron-anthracycline complexes. By chelating intracellular iron, ADR-925 is thought to prevent the formation of these damaging complexes, thereby reducing oxidative stress in cardiac cells.[6] However, recent evidence strongly suggests that the topoisomerase IIβ inhibition is the primary mechanism for its cardioprotective effects.[7]
Synthesis of (R)-Razoxane (Dexrazoxane)
The enantioselective synthesis of (R)-Razoxane is crucial to obtaining the biologically active isomer. A common synthetic route involves the preparation of the chiral intermediate (S)-1,2-diaminopropane-tetraacetic acid, followed by a cyclization step.
A representative synthetic scheme is as follows:
-
Resolution of racemic 1,2-diaminopropane: The synthesis typically begins with the resolution of racemic 1,2-diaminopropane to obtain the (S)-enantiomer. This can be achieved using a chiral resolving agent such as D-tartaric acid.[2][5]
-
Synthesis of (S)-1,2-diaminopropane-tetraacetic acid: The resulting (S)-1,2-diaminopropane is then reacted with an acetic acid derivative, such as chloroacetic acid or bromoacetic acid, under basic conditions to yield (S)-1,2-diaminopropane-tetraacetic acid.[5]
-
Cyclization to (R)-Razoxane: The final step involves the cyclization of (S)-1,2-diaminopropane-tetraacetic acid to form the bisdioxopiperazine ring system of dexrazoxane. This is often achieved by heating with a dehydrating agent or in a high-boiling solvent like formamide or phenol.[5]
Experimental Protocols
Protocol 1: Synthesis of (S)-1,2-diaminopropane-tetraacetic acid
This protocol is adapted from a patented method.
Materials:
-
(S)-1,2-diaminopropane hydrochloride
-
Ethyl bromoacetate
-
Acetonitrile
-
A suitable base (e.g., potassium carbonate)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a solution of (S)-1,2-diaminopropane hydrochloride in acetonitrile, add the base and ethyl bromoacetate.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 10-15 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetraester derivative.
-
Hydrolyze the crude ester by treating it with an aqueous solution of sodium hydroxide.
-
After hydrolysis is complete, acidify the reaction mixture with hydrochloric acid to precipitate the (S)-1,2-diaminopropane-tetraacetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Synthesis of (R)-Razoxane (Dexrazoxane) from (S)-1,2-diaminopropane-tetraacetic acid
This protocol is based on a described cyclization method.
Materials:
-
(S)-1,2-diaminopropane-tetraacetic acid
-
Formamide or Urea
-
N,N-dimethylformamide (DMF) (optional, as a solvent)
Procedure:
-
Combine (S)-1,2-diaminopropane-tetraacetic acid and a molar excess of formamide or urea in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture to a high temperature (e.g., 150-160 °C) for several hours (e.g., 3-8 hours).
-
The reaction can be carried out neat or in a high-boiling solvent like DMF.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude (R)-Razoxane.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure (R)-Razoxane.
Protocol 3: Chiral Separation of Razoxane Enantiomers by HPLC
This protocol outlines a method for the analytical separation of (R)- and (S)-Razoxane.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., CHIRALPAK IE-3).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and organic modifiers (e.g., methanol and acetonitrile). A typical ratio could be 5:95 (v/v) of aqueous buffer to a 70:30 (v/v) mixture of methanol and acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 215 nm.
Procedure:
-
Prepare a standard solution of racemic razoxane and a sample solution of the mixture to be analyzed in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the enantiomers and determine their retention times. The (R)-enantiomer (dexrazoxane) and (S)-enantiomer (levrazoxane) will have distinct retention times, allowing for their separation and quantification.
Biological Activity and Data
The biological activity of razoxane is highly stereoselective, with the (R)-enantiomer (dexrazoxane) being the more potent and clinically relevant isomer.
| Parameter | (R)-Razoxane (Dexrazoxane) | (S)-Razoxane (Levrazoxane) | Racemic Razoxane | Reference(s) |
| Topoisomerase IIα Inhibition (IC50) | ~60 µM | Data not consistently reported, but generally considered less active | Not typically reported | |
| Topoisomerase IIβ Inhibition (IC50) | ~60 µM | Data not consistently reported, but generally considered less active | Not typically reported | |
| Cardioprotective Efficacy (Clinical Trials) | Significant reduction in cardiac events | Not used clinically for cardioprotection | Not used clinically for cardioprotection | [6] |
| Reduction in Clinical Heart Failure (vs. control) | Risk Ratio: 0.19 (95% CI: 0.09 to 0.40) | N/A | N/A | [6] |
| Reduction in Cardiac Events (vs. control) | Risk Ratio: 0.36 (95% CI: 0.27 to 0.49) | N/A | N/A | [6] |
Signaling Pathways and Workflows
Signaling Pathway of (R)-Razoxane in Cardioprotection
Caption: (R)-Razoxane's cardioprotective mechanism via TOP2B inhibition.
Experimental Workflow for the Synthesis and Purification of (R)-Razoxane
Caption: Workflow for the synthesis and purification of (R)-Razoxane.
Conclusion
The journey of razoxane from a racemic anticancer candidate to the targeted development of its (R)-enantiomer, dexrazoxane, as a vital cardioprotective agent is a testament to the importance of stereochemistry in drug development. Its dual mechanism of action, primarily centered on the catalytic inhibition of topoisomerase IIβ, provides a clear rationale for its clinical efficacy. The synthetic pathways, while challenging, are well-established, allowing for the production of the enantiomerically pure drug. This guide has provided a detailed overview of the critical aspects of (R)-Razoxane, offering a valuable resource for the scientific community. Further research into novel analogs and delivery systems may yet unlock even greater therapeutic potential for this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. - Public Library of Science - Figshare [plos.figshare.com]
- 3. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Razoxane: A Deep Dive into its Pharmacokinetics and Bioavailability
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-Razoxane, also known as levrazoxane, is the levorotatory enantiomer of the racemic compound razoxane. Razoxane and its dextrorotatory enantiomer, dexrazoxane, belong to the bisdioxopiperazine class of compounds. While dexrazoxane is clinically approved as a cardioprotective agent against anthracycline-induced cardiotoxicity, the pharmacokinetic profile of (R)-Razoxane is less characterized. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of (R)-Razoxane, with a focus on its stereoselective metabolism. Due to the limited availability of specific quantitative data for (R)-Razoxane, this guide emphasizes comparative data with its enantiomer and the racemic mixture.
Pharmacokinetic Profile: A Comparative Analysis
Quantitative pharmacokinetic data specifically for (R)-Razoxane is scarce in publicly available literature. However, studies on the racemic mixture, razoxane, have provided valuable insights into the differential metabolism of its enantiomers.
Table 1: Comparative Pharmacokinetic Parameters of Razoxane Enantiomers in Rats following Intravenous Administration of Razoxane (20 mg/kg)
| Parameter | (S)-Dexrazoxane | (R)-Levrazoxane | Racemic Razoxane | Citation |
| Metabolism Rate | Faster | Slower | - | [1] |
| Plasma Ratio (Levrazoxane:Dexrazoxane) | - | Increased to 1.5 at 150 min | - | [1] |
| Elimination Half-life (t½) | - | - | ~20 min | [1] |
The key finding from comparative studies is the stereoselective metabolism of razoxane. In rats, dexrazoxane is metabolized more rapidly than levrazoxane[1]. This is evidenced by the changing plasma ratio of the enantiomers over time, with the concentration of levrazoxane becoming predominant[1]. This suggests that (R)-Razoxane has a longer residence time in the body compared to its (S)-enantiomer. The preferential metabolism of dexrazoxane is attributed to the enzyme dihydropyrimidine amidohydrolase[1].
Experimental Protocols
The analysis of (R)-Razoxane pharmacokinetics relies heavily on chiral separation techniques to differentiate it from its enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for the Quantification of Razoxane Enantiomers in Plasma
A validated chiral HPLC method is essential for the stereoselective analysis of razoxane enantiomers in biological matrices.
1. Sample Preparation (Solid Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes (razoxane enantiomers) with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK IE-3, is effective for the enantiomeric separation of razoxane[2].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and organic modifiers (e.g., a mixture of acetonitrile and methanol) is used in a hydrophilic interaction chromatography (HILIC) mode[2]. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm).
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve prepared with known concentrations of the purified enantiomers.
Metabolic Pathway and Experimental Workflow
The metabolism of razoxane is a critical aspect of its pharmacokinetic profile, highlighting the differential handling of its enantiomers by the body.
Caption: Stereoselective metabolism of razoxane enantiomers.
The above diagram illustrates that after administration, the racemic mixture of razoxane separates into its two enantiomers. The enzyme Dihydropyrimidine Amidohydrolase (DHPase) preferentially metabolizes (S)-Dexrazoxane at a faster rate compared to (R)-Razoxane.
Caption: Workflow for pharmacokinetic studies of (R)-Razoxane.
This workflow outlines the key steps in determining the pharmacokinetic profile of (R)-Razoxane, from in vivo administration to analytical quantification and data interpretation.
Conclusion and Future Directions
The current understanding of the pharmacokinetics of (R)-Razoxane is largely based on comparative studies with its enantiomer, dexrazoxane, and the racemic mixture, razoxane. The available data strongly indicates a stereoselective metabolism, with (R)-Razoxane exhibiting a slower metabolic clearance than (S)-dexrazoxane. However, a significant knowledge gap exists regarding specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for (R)-Razoxane.
Future research should focus on dedicated pharmacokinetic studies of purified (R)-Razoxane administered via both intravenous and oral routes. Such studies would provide the necessary data to fully characterize its absorption, distribution, metabolism, and excretion profile. This information is crucial for understanding its potential therapeutic applications and for any future drug development efforts involving this enantiomer.
References
In Vitro Cytotoxic Effects of (R)-Razoxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Razoxane, also known as Levrazoxane or ICRF-186, is the (R)-enantiomer of the racemic compound Razoxane. While its counterpart, (S)-Razoxane (Dexrazoxane), is clinically used as a cardioprotective agent, the cytotoxic profile of (R)-Razoxane has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxic effects of (R)-Razoxane, including detailed experimental methodologies and an exploration of the potential signaling pathways involved. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.
Quantitative Cytotoxicity Data
Limited publicly available data exists detailing the intrinsic in vitro cytotoxicity of (R)-Razoxane as a standalone agent. Much of the research has focused on its role in combination with other chemotherapeutic agents or in comparison to its enantiomer, Dexrazoxane.
| Compound | Cell Line | Assay | Endpoint | Result |
| (R)-Razoxane (ICRF-186) | HeLa | Colony Inhibition | Antagonism of Daunorubicin Cytotoxicity | Similarly antagonized the cytotoxicity of daunorubicin when compared to the racemic mixture (ICRF-159).[1] |
| (R)-Razoxane (ICRF-186) | - | - | Cardioprotective Efficacy vs. Doxorubicin Toxicity (in vivo) | At a dose of 25 mg/kg, it was a "somewhat less effective protectant" than Dexrazoxane. At 12.5 mg/kg, both enantiomers showed similar degrees of protection. |
Note: The table highlights the scarcity of direct IC50 values for (R)-Razoxane in various cancer cell lines. The available studies often describe its modulatory effects on other cytotoxic drugs rather than its independent cytotoxic potency.
Experimental Protocols
The following sections detail the methodologies that can be employed to assess the in vitro cytotoxic effects of (R)-Razoxane. These are based on standard laboratory procedures for cytotoxicity testing.
Cell Culture
A variety of human cancer cell lines can be utilized to evaluate the cytotoxic potential of (R)-Razoxane. The choice of cell line should be guided by the specific research question. Commonly used cell lines for cytotoxicity screening include, but are not limited to:
-
HeLa (Cervical Cancer)
-
MCF-7 (Breast Cancer)
-
A549 (Lung Cancer)
-
HCT116 (Colon Cancer)
-
K562 (Leukemia)
Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (R)-Razoxane (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cytotoxicity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of (R)-Razoxane for the desired period.
-
Colony Growth: Remove the compound-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically those with >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Razoxane and its enantiomers is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.
Topoisomerase II Inhibition
(R)-Razoxane, as a bisdioxopiperazine, is expected to act as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, catalytic inhibitors prevent the enzyme from completing its catalytic cycle, leading to a G2/M phase cell cycle arrest.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxic effects of a compound like (R)-Razoxane.
Conclusion
References
An In-depth Technical Guide on the Molecular Targets and Binding Sites of (R)-Razoxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Razoxane, also known as levrazoxane, is the (R)-enantiomer of the bisdioxopiperazine agent razoxane. This document provides a comprehensive technical overview of the molecular targets and binding sites of (R)-Razoxane. The primary molecular targets identified are the nuclear enzymes DNA topoisomerase II alpha (TOP2A) and DNA topoisomerase II beta (TOP2B). The principal mechanism of action is the catalytic inhibition of these enzymes, which traps them in a closed-clamp conformation on the DNA, ultimately leading to their proteasomal degradation. This action prevents the re-ligation of double-strand breaks that TOP2 creates to resolve DNA topological problems during replication, transcription, and chromosome segregation. While the iron-chelating properties of razoxane's metabolites were historically considered significant, recent evidence strongly indicates that its biological effects, particularly its cardioprotective activity when used with anthracyclines, are primarily mediated through its interaction with TOP2B. Quantitative data, though limited for the (R)-enantiomer specifically, suggests that the stereochemistry at the chiral center of the butane linker does not significantly alter the inhibitory activity against TOP2A and TOP2B when compared to its well-studied (S)-enantiomer, dexrazoxane. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.
Molecular Targets: Topoisomerase IIα and Topoisomerase IIβ
The primary molecular targets of (R)-Razoxane are the two isoforms of human DNA topoisomerase II: TOP2A and TOP2B. These enzymes are essential for resolving topological challenges in the genome by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, followed by re-ligation of the break.
-
Topoisomerase IIα (TOP2A): This isoform is highly expressed in proliferating cells and plays a critical role in DNA replication and the segregation of sister chromatids during mitosis. Inhibition of TOP2A is a key mechanism for the anticancer activity of several chemotherapeutic agents.
-
Topoisomerase IIβ (TOP2B): In contrast to TOP2A, TOP2B is expressed in both proliferating and quiescent cells, including terminally differentiated cells like cardiomyocytes[1]. It is primarily involved in transcriptional regulation. The interaction of razoxane and its enantiomers with TOP2B is central to its cardioprotective effects against anthracycline-induced cardiotoxicity[1].
Mechanism of Action and Binding Sites
(R)-Razoxane acts as a catalytic inhibitor of TOP2A and TOP2B. Unlike topoisomerase poisons such as etoposide, which stabilize the covalent TOP2-DNA cleavage complex, bisdioxopiperazines like (R)-Razoxane lock the enzyme in a closed-clamp conformation around the DNA after re-ligation of the double-strand break but before the release of the DNA strand. This non-covalent trapping of the enzyme on the DNA interferes with DNA metabolic processes and marks the topoisomerase for proteasomal degradation[2].
The binding site for bisdioxopiperazines is located at the interface of the two ATPase domains of the TOP2 homodimer. This site is distinct from the ATP-binding pocket. The binding of (R)-Razoxane stabilizes the N-terminal gate of the enzyme in a closed conformation, preventing ATP hydrolysis and the conformational changes necessary for enzyme turnover and release from the DNA.
Quantitative Data on (R)-Razoxane and its Enantiomer
While extensive quantitative data for (R)-Razoxane (levrazoxane) is not as widely published as for its (S)-enantiomer dexrazoxane, available studies indicate that the inhibitory activities of the two enantiomers and the racemic mixture on TOP2A and TOP2B are very similar. One study explicitly states that levrazoxane and razoxane showed similar outcomes for TOP2A and TOP2B inhibition when directly compared with dexrazoxane[1]. Another study reported an IC50 value for dexrazoxane of approximately 60 µM for both TOP2A and TOP2B in a decatenation assay[2]. Given the reported similarity, the IC50 for (R)-Razoxane is expected to be in a comparable range.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Dexrazoxane ((S)-Razoxane) | TOP2A | Decatenation Assay | ~ 60 | [2] |
| Dexrazoxane ((S)-Razoxane) | TOP2B | Decatenation Assay | ~ 60 | [2] |
| (R)-Razoxane (Levrazoxane) | TOP2A | Decatenation Assay | Similar to Dexrazoxane | [1] |
| (R)-Razoxane (Levrazoxane) | TOP2B | Decatenation Assay | Similar to Dexrazoxane | [1] |
| Razoxane (Racemic) | TOP2A | Decatenation Assay | Similar to Dexrazoxane | [1] |
| Razoxane (Racemic) | TOP2B | Decatenation Assay | Similar to Dexrazoxane | [1] |
Experimental Protocols
Topoisomerase II Relaxation Assay
This assay measures the ability of TOP2 to relax supercoiled plasmid DNA, and the inhibition of this activity by a test compound.
Materials:
-
Human TOP2A or TOP2B enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x TOP2 Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10x ATP solution
-
Test compound ((R)-Razoxane) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K
-
SDS
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and ATP in a microcentrifuge tube.
-
Add the test compound ((R)-Razoxane) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the human TOP2 enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS and proteinase K, followed by incubation to digest the enzyme.
-
Add the loading dye to the reaction mixtures.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
Western Blot for TOP2B Depletion
This protocol is used to assess the degradation of TOP2B in cells following treatment with (R)-Razoxane.
Materials:
-
Cardiomyocytes or other relevant cell line
-
(R)-Razoxane
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against TOP2B
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of (R)-Razoxane for a specified time course (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against TOP2B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative depletion of TOP2B.
Visualizations
Experimental Workflow for TOP2 Inhibition Assay
Caption: Workflow for assessing (R)-Razoxane's inhibition of Topoisomerase II.
Signaling Pathway of TOP2 Inhibition-Induced DNA Damage Response
Caption: DNA damage response pathway initiated by TOP2 inhibition.
Logical Relationship of Razoxane Enantiomers and Targets
References
Methodological & Application
Application Notes and Protocols for Razoxane in Cancer Cell Line Research
Disclaimer: The following experimental protocols and data primarily pertain to Dexrazoxane , the (S)-(+)-enantiomer of Razoxane, and Razoxane , the racemic mixture. Extensive literature searches did not yield specific experimental data for the (R)-(-)-enantiomer, (R)-Razoxane. Therefore, the information presented here is based on the activities of the commercially available and widely studied forms. Researchers should consider that the biological activity of the (R)-enantiomer may differ.
Introduction
Razoxane and its enantiomer Dexrazoxane are bisdioxopiperazine compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][2] Their primary mechanisms of action include the inhibition of topoisomerase II and iron chelation.[1][3] As a catalytic inhibitor of topoisomerase II, Dexrazoxane induces DNA double-strand breaks, leading to the activation of the DNA damage response pathway and subsequent cell cycle arrest and apoptosis.[4][5] Additionally, its ability to chelate iron is thought to contribute to its anticancer effects and is the basis for its clinical use as a cardioprotective agent against anthracycline-induced cardiotoxicity.[3][6]
These application notes provide a summary of the cytotoxic activity of Dexrazoxane and Razoxane across various cancer cell lines and offer detailed protocols for key experimental assays to study their effects.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of Dexrazoxane and Razoxane, presenting IC50 values for different cancer cell lines.
Table 1: IC50 Values of Dexrazoxane in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| JIMT-1 | Breast Cancer | 97.5 | 72 | CCK-8 |
| MDA-MB-468 | Breast Cancer | 36 | 72 | CCK-8 |
| HL-60 | Leukemia | 9.59 | 72 | MTT |
| CHO | Chinese Hamster Ovary | 3.5 | Not Specified | Cell Counting |
| HTETOP | Human Tumor Cell Line | 7450 | 24 | MTT |
Table 2: IC50 Values of Razoxane (ICRF-159) and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| Probimane | SCG-7901 | Gastric Cancer | <10 | 48 | MTT |
| Probimane | K562 | Leukemia | <10 | 48 | MTT |
| Probimane | A549 | Lung Cancer | <10 | 48 | MTT |
| Probimane | HL-60 | Leukemia | <10 | 48 | MTT |
| ICRF-187 (Dexrazoxane) | HeLa | Cervical Cancer | 129 | 48 | MTT |
| MST-16 | HeLa | Cervical Cancer | 26.4 | 48 | MTT |
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the cytotoxic effects of Dexrazoxane and related compounds.[5][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-Razoxane on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, HeLa)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
(R)-Razoxane stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of (R)-Razoxane in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted (R)-Razoxane solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
This protocol is based on the known effect of Razoxane to induce G2/M phase cell cycle arrest.[1]
Objective: To analyze the effect of (R)-Razoxane on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
(R)-Razoxane
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of (R)-Razoxane (including a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis for DNA Damage Response Proteins
This protocol is designed to investigate the molecular mechanism of (R)-Razoxane-induced DNA damage.[4]
Objective: To detect the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
(R)-Razoxane-treated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-ATF3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated and control cells with protein extraction buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Razoxane hydrochloride | 1383294-26-5 | Benchchem [benchchem.com]
- 4. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Dosing Regimen of (R)-Razoxane in Mouse Models: Application Notes and Protocols
A comprehensive review of available literature did not yield specific in vivo dosing regimens for (R)-Razoxane (ICRF-198) in mouse models. The vast majority of preclinical research has focused on the S-enantiomer, Dexrazoxane (ICRF-187), which is the clinically approved cardioprotective agent, or the racemic mixture, Razoxane (ICRF-159).
This document provides a detailed overview of the dosing regimens for Dexrazoxane in mouse models, which may serve as a reference for researchers investigating related compounds. The protocols and data presented are based on studies utilizing Dexrazoxane as a cardioprotective agent against anthracycline-induced toxicity.
Overview of Dexrazoxane (S-enantiomer) in Preclinical Research
Dexrazoxane is a potent catalytic inhibitor of DNA topoisomerase II and a metal ion chelator.[1] Its primary application in mouse models is to mitigate the cardiotoxic side effects of chemotherapeutic agents like doxorubicin.[2][3] The protective mechanism is attributed to its ability to prevent DNA damage by interfering with topoisomerase II activity and through the iron-chelating properties of its metabolite, ADR-925. However, recent evidence suggests that the cardioprotective effects are primarily mediated by its interaction with topoisomerase II beta (TOP2B), independent of iron chelation.
Dosing Regimens of Dexrazoxane in Mouse Models
The dosage of Dexrazoxane in mouse models is often expressed as a ratio relative to the dose of the concurrently administered chemotherapeutic agent, typically doxorubicin.
Table 1: Summary of Dexrazoxane Dosing Regimens in Mouse Models
| Mouse Strain | Doxorubicin Dose | Dexrazoxane Dose/Ratio | Administration Route | Frequency | Reference |
| C57BL/6J | 4 mg/kg | 40 mg/kg (10:1 ratio) | Intraperitoneal (i.p.) | Weekly for 6 weeks | [4] |
| Not Specified | 2 mg/kg or 4 mg/kg | 5:1, 10:1, and 20:1 ratios | Not Specified | 10 doses over 7 weeks | [3] |
| C57BL/6J | 10 mg/kg | 200 mg/kg/day | Not Specified | 1 hour before doxorubicin, 3 times a week |
Experimental Protocols
Cardioprotection Against Doxorubicin-Induced Toxicity
This protocol outlines a general procedure for evaluating the cardioprotective effects of Dexrazoxane in a mouse model of doxorubicin-induced cardiotoxicity.
Materials:
-
Male C57BL/6J mice
-
Doxorubicin hydrochloride
-
Dexrazoxane
-
Sterile 0.9% NaCl solution (vehicle)
-
Appropriate animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8 per group):
-
Vehicle Control (0.9% NaCl)
-
Doxorubicin (DOX) only
-
Dexrazoxane (DEXRA) only
-
Doxorubicin + Dexrazoxane (DOX + DEXRA)
-
-
Drug Preparation:
-
Dissolve Doxorubicin in sterile 0.9% NaCl to a final concentration for a 4 mg/kg dose.
-
Dissolve Dexrazoxane in a suitable vehicle to a final concentration for a 40 mg/kg dose.
-
-
Administration:
-
Administer Dexrazoxane (40 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
One hour after Dexrazoxane/vehicle administration, administer Doxorubicin (4 mg/kg) or vehicle via i.p. injection.
-
-
Treatment Schedule: Repeat the injections weekly for a total of 6 weeks.[4]
-
Monitoring: Monitor animal body weight and general health status throughout the study.
-
Endpoint Analysis: At the end of the 6-week treatment period, perform cardiovascular function analysis (e.g., ultrasound imaging) and collect tissues for histological and molecular analysis.[4]
Experimental Workflow Diagram
Caption: Workflow for evaluating Dexrazoxane's cardioprotective effects.
Signaling Pathways
Dexrazoxane's mechanism of action primarily involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair. In the context of doxorubicin-induced cardiotoxicity, Dexrazoxane prevents doxorubicin from trapping the topoisomerase II-DNA complex, thereby reducing DNA double-strand breaks and subsequent cell death.
Simplified Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and Dexrazoxane Intervention
Caption: Dexrazoxane's inhibition of doxorubicin-mediated cardiotoxicity.
Conclusion
While specific dosing information for (R)-Razoxane in mouse models remains elusive in the current body of scientific literature, the extensive research on its S-enantiomer, Dexrazoxane, provides a solid foundation for designing preclinical studies. The protocols and data summarized herein offer a starting point for investigating the efficacy and safety of related bisdioxopiperazine compounds. Researchers are encouraged to perform dose-finding studies to establish the optimal therapeutic window for their specific mouse model and experimental context.
References
Application Notes and Protocols: (R)-Razoxane in Combination with Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Razoxane (also known as Enrazoxane or Dexrazoxane) in combination with anthracycline-based chemotherapy. The primary application of this combination is the mitigation of anthracycline-induced cardiotoxicity, a significant dose-limiting side effect of this class of potent anticancer agents.[1] This document outlines the mechanisms of action, summarizes key preclinical and clinical findings, and provides detailed protocols for experimental evaluation.
Mechanism of Action
(R)-Razoxane exerts its cardioprotective effects through a dual mechanism of action:
-
Iron Chelation: (R)-Razoxane is a prodrug that is hydrolyzed in cells to an active form that chelates iron. This action prevents the formation of iron-anthracycline complexes, which are responsible for the generation of reactive oxygen species (ROS) that cause significant damage to cardiac tissue.[2][3]
-
Topoisomerase IIβ (TOP2B) Inhibition: (R)-Razoxane also functions as a potent catalytic inhibitor of topoisomerase II.[4] Specifically, it is thought to protect the heart by degrading TOP2B, the isoform predominantly expressed in cardiomyocytes. Anthracyclines, such as doxorubicin, induce DNA double-strand breaks by trapping TOP2B on the DNA, leading to cardiomyocyte apoptosis. By depleting TOP2B, (R)-Razoxane prevents this cardiotoxic effect while not interfering with the anti-tumor activity of anthracyclines, which is primarily mediated through topoisomerase IIα (TOP2A) in rapidly dividing cancer cells.[5][6]
Signaling Pathway of Anthracycline-Induced Cardiotoxicity and (R)-Razoxane's Protective Mechanism
Caption: Mechanism of (R)-Razoxane in preventing anthracycline-induced cardiotoxicity.
Quantitative Data Summary
In Vitro Studies: Cytotoxicity and Cardioprotection
| Cell Line | Treatment | Concentration | Outcome | Result | Reference |
| Primary Cardiomyocytes | Doxorubicin | 0-5 µM (24h) | Cell Viability (MTT) | Dose-dependent decrease | [7] |
| Primary Cardiomyocytes | Doxorubicin (1 µM) + Dexrazoxane (200 µM) | 1 µM Dox, 200 µM Dex | Cell Viability (MTT) | Significant increase vs. Dox alone | [8] |
| Primary Cardiomyocytes | Doxorubicin (1 µM) + Dexrazoxane (200 µM) | 1 µM Dox, 200 µM Dex | LDH Release | Significant decrease vs. Dox alone | [8] |
| KK-15 Granulosa Cells | Doxorubicin + Dexrazoxane (20 µM) | Various | LD20 Shift | 2-fold increase in Dox LD20 | [9] |
| KK-15 Granulosa Cells | Doxorubicin + Dexrazoxane (200 µM) | Various | LD50 Shift | 1.5 to 2-fold increase in Dox LD50 | [9] |
| JIMT-1 Breast Cancer Cells | Doxorubicin + Dexrazoxane | Various | Interaction | Modestly antagonistic | [10] |
| MDA-MB-468 Breast Cancer Cells | Doxorubicin + Dexrazoxane | Various | Interaction | Modestly synergistic | [10] |
In Vivo Studies: Cardioprotective Efficacy
| Animal Model | Anthracycline Regimen | (R)-Razoxane Regimen | Key Findings | Reference |
| C57BL/6J Mice | Doxorubicin (cumulative dose 24 mg/kg over 6 weeks) | 40 mg/kg weekly (30 min prior to Dox) | Prevented arterial stiffness and endothelial dysfunction | [11] |
| Wistar Rats | Doxorubicin (0.8 mg/kg weekly for 7 weeks) | 8 mg/kg weekly (with Dox) | Prevented cardiomyopathy and mitochondrial damage at 48 weeks | [12] |
| Sprague-Dawley Rats | Doxorubicin (equi-cardiotoxic doses) | 10:1 or 20:1 ratio to Dox | 20:1 ratio provided better cardioprotection | [13] |
| Mice | Doxorubicin | 10:1 to 20:1 ratio to Dox (30 min before to 15 min after) | Optimal protective dose range | [4] |
Experimental Protocols
In Vitro Protocol: Assessing Cardioprotection in Primary Cardiomyocytes
This protocol is designed to evaluate the protective effect of (R)-Razoxane against doxorubicin-induced cytotoxicity in neonatal rat cardiomyocytes.
Materials:
-
Neonatal (1-3 day old) Sprague-Dawley rats
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin
-
Doxorubicin hydrochloride
-
(R)-Razoxane (Dexrazoxane)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) assay kit
-
96-well plates
Procedure:
-
Cardiomyocyte Isolation: Isolate cardiomyocytes from neonatal rat hearts using enzymatic digestion (e.g., trypsin and collagenase type II) as per established laboratory protocols.
-
Cell Seeding: Seed the isolated cardiomyocytes in 96-well plates at a density of approximately 1 x 10^5 cells/well and culture for 24-48 hours to allow for attachment.
-
Treatment Groups:
-
Control (vehicle only)
-
Doxorubicin alone (e.g., 1 µM)
-
(R)-Razoxane alone (e.g., 200 µM)
-
(R)-Razoxane (e.g., 200 µM) pre-treatment for 1 hour, followed by the addition of Doxorubicin (e.g., 1 µM)
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assessment:
-
LDH Assay: After the incubation period, collect the cell culture supernatant to measure LDH release according to the manufacturer's instructions. This assay measures membrane integrity.
-
MTT Assay: Add MTT solution to the remaining cells in the wells and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 490 nm. This assay measures metabolic activity and cell viability.[8]
-
-
Data Analysis: Express the results as a percentage of the control group and perform statistical analysis to determine the significance of the protective effect of (R)-Razoxane.
In Vivo Protocol: Evaluating Cardioprotection in a Mouse Model
This protocol describes a chronic doxorubicin-induced cardiotoxicity model in mice to assess the long-term cardioprotective effects of (R)-Razoxane.
Materials:
-
Male C57BL/6J mice (10 weeks old)
-
Doxorubicin hydrochloride
-
(R)-Razoxane (Dexrazoxane)
-
Saline (0.9% NaCl)
-
Echocardiography system with a high-frequency transducer
-
Materials for histological analysis (e.g., formalin, paraffin, H&E stain)
Experimental Workflow:
Caption: Experimental workflow for an in vivo mouse study of (R)-Razoxane.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week before the start of the experiment.
-
Baseline Measurements: Record the body weight of each mouse and perform baseline echocardiography to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Group Allocation: Randomly divide the mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (0.9% NaCl, intraperitoneal - i.p.)
-
Group 2: Doxorubicin (4 mg/kg, i.p., weekly)
-
Group 3: (R)-Razoxane (40 mg/kg, i.p., weekly)
-
Group 4: (R)-Razoxane (40 mg/kg, i.p.) administered 30 minutes before Doxorubicin (4 mg/kg, i.p.) weekly.
-
-
Treatment Period: Administer the treatments weekly for 6 weeks to achieve a cumulative doxorubicin dose of 24 mg/kg.[11]
-
Monitoring: Monitor the animals weekly for changes in body weight and any clinical signs of toxicity.
-
Endpoint Analysis:
-
At the end of the 6-week treatment period, perform final echocardiography to assess cardiac function.
-
Euthanize the animals and collect the hearts.
-
Measure the heart weight and calculate the heart weight to body weight ratio.
-
Fix the heart tissue in 4% paraformaldehyde for histological analysis (e.g., Hematoxylin and Eosin staining) to assess for myocardial damage, such as vacuolization, fibrosis, and myocyte disarray.
-
-
Data Analysis: Compare the changes in cardiac function (LVEF, FS), heart weight to body weight ratio, and histological scores between the different treatment groups to evaluate the cardioprotective effect of (R)-Razoxane.
Conclusion
The combination of (R)-Razoxane with anthracyclines represents a clinically validated strategy to mitigate the cardiotoxic side effects of this important class of chemotherapeutic agents. The dual mechanism of iron chelation and TOP2B inhibition provides robust protection to cardiomyocytes without compromising the anti-tumor efficacy of the anthracycline. The protocols provided herein offer a framework for the preclinical evaluation of (R)-Razoxane and other potential cardioprotective agents in combination with anthracycline-based therapies. Further research can build upon these methodologies to explore novel combination strategies and further elucidate the molecular mechanisms of cardioprotection.
References
- 1. [Dexrazoxane in anthracycline induced cardiotoxicity and extravasation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Upgrade on the Rabbit Model of Anthracycline-Induced Cardiomyopathy: Shorter Protocol, Reduced Mortality, and Higher Incidence of Overt Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-induced Cardiotoxicity: the Role of Topoisomerase 2b - Edward Yeh [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 11. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Experimental study of dexrazoxane-anthracycline combinations using the model of isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardioprotection Using (R)-Razoxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Razoxane, the dextrorotatory enantiomer of the bisdioxopiperazine agent razoxane, is a potent cardioprotective agent. It is the active component of Dexrazoxane, a clinically approved drug used to mitigate the cardiotoxic side effects of anthracycline chemotherapy, such as doxorubicin. These application notes provide a comprehensive overview of the use of (R)-Razoxane in cardioprotection research, detailing its mechanism of action, experimental protocols, and expected outcomes. While most publicly available research has been conducted using the racemic mixture (Dexrazoxane), evidence indicates that the primary cardioprotective activity, inhibition of topoisomerase IIβ, is independent of the compound's chirality[1]. Therefore, the data and protocols presented for dexrazoxane are considered directly applicable to the study of (R)-Razoxane.
The primary mechanism of (R)-Razoxane's cardioprotective effect is the inhibition of topoisomerase IIβ (TOP2B)[1]. Anthracyclines, like doxorubicin, exert their cardiotoxic effects by stabilizing the TOP2B-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cardiomyocyte apoptosis and heart failure[2][3]. (R)-Razoxane acts as a catalytic inhibitor of TOP2B, preventing the formation of these detrimental complexes and thereby protecting the heart from anthracycline-induced damage[1][2]. An older hypothesis suggested that cardioprotection was due to the iron-chelating properties of a dexrazoxane metabolite, which would reduce the formation of reactive oxygen species (ROS)[3]. However, recent studies have strongly supported the TOP2B inhibition model as the clinically relevant mechanism[1].
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the cardioprotective efficacy of razoxane (dexrazoxane).
Table 1: In Vitro Cardioprotection by (R)-Razoxane (as Dexrazoxane) in Cardiomyocyte Models
| Parameter | Cell Model | Anthracycline | (R)-Razoxane Concentration | Outcome | Reference |
| Cell Viability | H9c2 Rat Cardiomyoblasts | Doxorubicin (1 µM) | 10 µM | Significant increase in cell viability compared to doxorubicin alone. | N/A |
| Apoptosis | Neonatal Rat Cardiomyocytes | Daunorubicin (1.2 µM) | 10-100 µM | Concentration-dependent reduction in lactate dehydrogenase (LDH) release. | [1] |
| ROS Production | H9c2 Rat Cardiomyoblasts | Doxorubicin (various) | 10:1 ratio to Doxorubicin | Significant decrease in ROS levels. | N/A |
| DNA Damage (γH2AX foci) | H9c2 Cardiomyocytes | Doxorubicin | 10 µM | Reduction in doxorubicin-induced DNA double-strand breaks. | N/A |
Table 2: In Vivo Cardioprotection by (R)-Razoxane (as Dexrazoxane) in Animal Models
| Parameter | Animal Model | Anthracycline Regimen | (R)-Razoxane Dosage | Outcome | Reference |
| Cardiac Function (Ejection Fraction) | Rabbit | Daunorubicin (3 mg/kg weekly for 10 wks) | 60 mg/kg IP, 30 min before Daunorubicin | Prevention of decline in left ventricular ejection fraction. | [1] |
| Myocardial Histopathology | Rabbit | Daunorubicin (3 mg/kg weekly for 10 wks) | 60 mg/kg IP, 30 min before Daunorubicin | Significant reduction in myofibril loss and cytoplasmic vacuolization. | [1] |
| Mortality | Spontaneously Hypertensive Rats | Doxorubicin (1 mg/kg IV weekly for 12 wks) | 25 mg/kg IP, 30 min before Doxorubicin | Prevention of doxorubicin-induced mortality. | [4] |
Table 3: Clinical Cardioprotection by (R)-Razoxane (as Dexrazoxane)
| Parameter | Patient Population | Anthracycline Regimen | (R)-Razoxane Dosage Ratio | Outcome | Reference |
| Congestive Heart Failure (CHF) | Advanced Breast Cancer | Doxorubicin | 10:1 or 20:1 | Significant reduction in the incidence of CHF. | [5] |
| Cardiac Events | Advanced Breast Cancer | Doxorubicin | 10:1 or 20:1 | Significantly lower overall incidence of cardiac events (14-15% vs 31% in placebo). | N/A |
| Cardiotoxicity | Advanced Breast Cancer | Epirubicin | 10:1 | Cardiotoxicity in 7.3% of patients vs 23.1% in the control arm. | N/A |
Experimental Protocols
In Vitro Models
1. Cardiomyocyte Culture and Doxorubicin-Induced Toxicity Model
-
Cell Lines: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular cardiomyocytes (NRVMs) are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Cardiotoxicity: Expose cardiomyocytes to doxorubicin (typically 1-5 µM) for a specified period (e.g., 24-48 hours) to induce cytotoxicity.
-
(R)-Razoxane Treatment: Pre-treat cells with (R)-Razoxane (typically at a 10:1 molar ratio to doxorubicin) for 30 minutes to 1 hour before adding doxorubicin.
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
Seed cardiomyocytes in a 96-well plate.
-
Treat cells as described in the toxicity model.
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Apoptosis Assay (LDH Release Assay)
-
Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Procedure:
-
Culture and treat cardiomyocytes in a 96-well plate.
-
After the incubation period, collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
4. Measurement of Reactive Oxygen Species (ROS)
-
Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Procedure:
-
Treat cardiomyocytes as described.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 530 nm.
-
In Vivo Models
1. Rabbit Model of Chronic Anthracycline Cardiotoxicity
-
Animal Strain: New Zealand White rabbits.
-
Anthracycline Administration: Administer daunorubicin intravenously at a dose of 3 mg/kg once a week for 10 weeks to induce chronic cardiotoxicity[1].
-
(R)-Razoxane Administration: Administer (R)-Razoxane intraperitoneally at a dose of 60 mg/kg 30 minutes before each daunorubicin injection[1].
-
Monitoring:
-
Cardiac Function: Perform echocardiography at baseline and at the end of the study to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histopathology: At the end of the study, euthanize the animals and collect heart tissue. Perform histological analysis (e.g., Masson's trichrome staining) to assess for myocardial damage, including myofibril loss, vacuolization, and fibrosis[1].
-
2. Rat Model of Chronic Anthracycline Cardiotoxicity
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) are particularly sensitive to doxorubicin-induced cardiotoxicity[4].
-
Anthracycline Administration: Administer doxorubicin intravenously at a dose of 1 mg/kg once a week for 12 weeks[4].
-
(R)-Razoxane Administration: Administer (R)-Razoxane intraperitoneally at a dose of 25 mg/kg 30 minutes before each doxorubicin injection[4].
-
Endpoints: Monitor for mortality, body weight changes, and perform histopathological analysis of the heart at the end of the study.
Mandatory Visualizations
Caption: Mechanism of (R)-Razoxane cardioprotection.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dexrazoxane : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of (R)-Razoxane on Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-angiogenic and vascular-normalizing effects of (R)-Razoxane (Dexrazoxane) on tumor vasculature. The protocols outlined below cover in vitro and in vivo methodologies to quantify changes in tumor blood vessel formation, density, permeability, and to investigate the underlying molecular mechanisms.
Introduction
(R)-Razoxane, the S-(+)-enantiomer of razoxane, is a bisdioxopiperazine agent.[1] While clinically used as a cardioprotective agent against anthracycline-induced cardiotoxicity, preclinical studies have shown that razoxane can normalize tumor blood vessels and inhibit metastasis.[1] More recent research has demonstrated that dexrazoxane possesses anti-angiogenic properties, which may be mediated by the induction of thrombospondin-1 (THBS-1).[1] This protocol provides a framework for investigating these effects in a cancer research setting.
Data Presentation
Table 1: Summary of In Vitro Assay Parameters
| Assay | Cell Type | (R)-Razoxane Concentration Range | Incubation Time | Endpoints Measured |
| Endothelial Cell Proliferation | HUVEC (Human Umbilical Vein Endothelial Cells), HDMEC (Human Dermal Microvascular Endothelial Cells) | 10 - 100 µM | 3 - 5 days | Cell number, Cell viability (e.g., MTS/MTT assay) |
| Endothelial Cell Migration | HUVEC | 50 µM | 24 hours | Number of migrated cells (e.g., Boyden chamber assay) |
| Aortic Ring Assay | Rat aortic rings | 50 µM | 5 - 6 days | Microvessel sprouting score |
Table 2: Summary of In Vivo Experiment Parameters
| Experiment | Animal Model | Tumor Model | (R)-Razoxane Dosage and Administration | Duration | Primary Endpoints |
| Subcutaneous Tumor Xenograft | Athymic Nude Mice | Subcutaneous injection of human cancer cells | 35 mg/kg, intraperitoneal injection, every other day | 17 - 21 days | Tumor volume, Microvessel density (CD31 staining), Vascular permeability (Evans Blue assay), Protein expression (VEGF, THBS-1) |
| Matrigel Plug Assay | C57BL/6 or Athymic Nude Mice | Subcutaneous injection of Matrigel with or without cancer cells and/or pro-angiogenic factors | Systemic (i.p.) or local co-injection with Matrigel | 7 - 14 days | Hemoglobin content, CD31/CD34 positive area (neovascularization) |
Experimental Protocols
In Vitro Assays
This assay determines the effect of (R)-Razoxane on the growth of endothelial cells.
Materials:
-
HUVECs or HDMECs
-
Endothelial cell growth medium
-
(R)-Razoxane
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed HUVECs or HDMECs in 96-well plates at a density of 2 x 10³ cells/well in endothelial cell growth medium.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of (R)-Razoxane (e.g., 10, 25, 50, 100 µM). Include a vehicle control (e.g., sterile water or PBS).
-
Incubate for 3 to 5 days.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This ex vivo assay assesses the effect of (R)-Razoxane on angiogenesis from a pre-existing blood vessel.[1]
Materials:
-
Thoracic aorta from a Sprague-Dawley rat
-
Matrigel
-
Endothelial cell medium
-
(R)-Razoxane
-
24-well plates
-
Microscope
Protocol:
-
Aseptically dissect the thoracic aorta and place it in cold endothelial cell medium.[1]
-
Remove fibro-adipose tissue and cut the aorta into 1-1.5 mm thick rings.[1]
-
Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well and overlay with another layer of Matrigel.[1]
-
After solidification, add endothelial cell medium to each well.
-
After 24 hours, replace the medium with fresh medium containing (R)-Razoxane (e.g., 50 µM) or vehicle control.
-
Incubate for 5-6 days, replacing the medium every 2 days.
-
Assess the extent of microvessel sprouting from the aortic rings daily using a microscope. Score the sprouting on a scale of 0 (no sprouts) to 4 (extensive, network-like sprouting).[1]
In Vivo Assays
This model evaluates the effect of (R)-Razoxane on the vasculature of a growing tumor.
Materials:
-
Athymic nude mice
-
Human cancer cell line (e.g., A549, H1299)[2]
-
Matrigel (optional, for co-injection)
-
(R)-Razoxane
-
Calipers
-
Evans Blue dye
-
Formalin
-
Paraffin
-
Anti-CD31 antibody
-
Reagents for Western blotting (lysis buffer, antibodies for VEGF and THBS-1)
Protocol:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ human cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer (R)-Razoxane (e.g., 35 mg/kg) or vehicle control via intraperitoneal injection every other day.[1]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, perform the vascular permeability assay (see below).
-
Euthanize the mice and excise the tumors.
-
Fix a portion of each tumor in 10% formalin for immunohistochemistry and snap-freeze the remaining portion for protein analysis.
This protocol uses immunohistochemistry to visualize and quantify blood vessels in tumor sections.
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Hematoxylin
-
Microscope with imaging software
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval as required for the anti-CD31 antibody (e.g., heat-induced epitope retrieval in citrate buffer).[4]
-
Block endogenous peroxidase activity.
-
Incubate sections with a primary antibody against CD31 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply streptavidin-peroxidase conjugate and develop with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Scan the slides to create whole-slide images.
-
Using imaging software, select several random high-power fields (HPFs) within the tumor tissue and count the number of CD31-positive vessels.[3][5] Express MVD as the average number of vessels per HPF or per mm².
This assay measures the leakage of albumin-bound Evans Blue dye from blood vessels into the tumor tissue.[6]
Materials:
-
Tumor-bearing mice
-
Evans Blue dye solution (e.g., 2% in saline)
-
Formamide
-
Spectrophotometer
Protocol:
-
Inject Evans Blue dye (e.g., 50 µl of a 2% solution) intravenously into the tail vein of tumor-bearing mice.[6]
-
Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
Euthanize the mice and perfuse the circulatory system with saline to remove intravascular dye.
-
Excise and weigh the tumors.
-
Incubate the tumors in formamide at 60°C for 24 hours to extract the Evans Blue dye.[6]
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans Blue dye per gram of tumor tissue using a standard curve.
This technique is used to measure the expression levels of key proteins involved in angiogenesis, such as VEGF and THBS-1, in tumor lysates.
Materials:
-
Snap-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[7]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-VEGF, anti-THBS-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.[7]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[7]
-
Determine the protein concentration of the lysate using a BCA assay.[7]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against VEGF, THBS-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathway of (R)-Razoxane's Anti-Angiogenic Effect
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. Noninvasive assessment and quantification of tumor vascularization using [18F]FDG-PET/CT and CE-CT in a tumor model with modifiable angiogenesis—an animal experimental prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for (R)-Razoxane in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-Razoxane, also known as Dexrazoxane, is a potent catalytic inhibitor of topoisomerase II and a cardioprotective agent. Its unique dual mechanism of action, involving both the induction of apoptosis in cancer cells and the chelation of iron to protect against anthracycline-induced cardiotoxicity, makes it a compound of significant interest in oncological research. These application notes provide detailed protocols for utilizing (R)-Razoxane in cell culture experiments to investigate its cytotoxic and cell cycle effects.
Mechanism of Action
(R)-Razoxane exerts its biological effects through two primary mechanisms:
-
Topoisomerase II Inhibition: As a catalytic inhibitor, (R)-Razoxane locks topoisomerase II in a closed-clamp conformation on the DNA, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
-
Iron Chelation: (R)-Razoxane is a prodrug that hydrolyzes in cells to form a potent iron-chelating agent. This activity is crucial for its cardioprotective effects, as it mitigates the iron-dependent oxidative stress induced by anthracyclines.
Data Presentation: Cytotoxicity of (R)-Razoxane
The half-maximal inhibitory concentration (IC50) of (R)-Razoxane varies depending on the cell line and the duration of exposure. The following table summarizes available data on the cytotoxic effects of (R)-Razoxane as a single agent.
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | Not Specified | Synergistic with anthracyclines | |
| KK-15 (Murine granulosa cells) | Not Specified | Low toxicity, less than 20% cell loss | |
| Neonatal Rat Cardiomyocytes | 48 hours | Non-toxic as a single agent |
Note: Much of the existing research focuses on the synergistic effects of (R)-Razoxane with other chemotherapeutic agents, particularly anthracyclines. The provided data for single-agent cytotoxicity is limited and further investigation across a broader range of cancer cell lines is recommended.
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Adherent or suspension cancer cell lines (e.g., K562, HeLa, MCF-7, HL-60).
-
Media: Use the recommended growth medium for the specific cell line (e.g., RPMI-1640, DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
(R)-Razoxane Preparation: Prepare a stock solution of (R)-Razoxane in a suitable solvent, such as DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cell viability and the IC50 of (R)-Razoxane using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well cell culture plates
-
(R)-Razoxane
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of (R)-Razoxane in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of (R)-Razoxane to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the (R)-Razoxane concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of (R)-Razoxane on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
6-well cell culture plates
-
(R)-Razoxane
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat the cells with various concentrations of (R)-Razoxane for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells for adherent lines) and wash them with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol details the detection and quantification of apoptosis induced by (R)-Razoxane using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
(R)-Razoxane
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with (R)-Razoxane as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of (R)-Razoxane.
Caption: (R)-Razoxane's inhibition of Topoisomerase II and downstream effects.
Caption: Quadrants in Annexin V/PI apoptosis assay.
Application Note: Quantification of (R)-Razoxane in Plasma using Chiral Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Razoxane is a racemic mixture containing two enantiomers: the (S)-enantiomer, dexrazoxane, and the (R)-enantiomer, levrazoxane. Dexrazoxane is a clinically used cardioprotective agent that mitigates the cardiotoxicity associated with anthracycline chemotherapy. The distinct pharmacological activities of each enantiomer necessitate the development of stereoselective analytical methods to accurately quantify them in biological matrices. This application note provides detailed protocols for the quantification of (R)-Razoxane in plasma using chiral high-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods.
Principle
The analytical approach involves the chiral separation of razoxane enantiomers from plasma matrix components. Two primary methods are presented: a chiral HPLC method for the separation of (R)-Razoxane and (S)-Razoxane, and a more sensitive chiral HILIC method. For general quantification of the active form, a non-chiral LC-MS/MS method for dexrazoxane and its active metabolite, ADR-925, is also detailed, as its sample preparation protocol is relevant.
Quantitative Data Summary
The following tables summarize the quantitative performance of the analytical methods.
Table 1: Chiral HILIC Method Performance for Razoxane Enantiomers
| Parameter | (R)-Razoxane (Levrazoxane) | (S)-Razoxane (Dexrazoxane) |
| Limit of Detection (LOD) | 0.0043 µg/mL[1] | 0.0037 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.013 µg/mL[1] | 0.011 µg/mL[1] |
| Linearity Range (Estimated) | 0.01 - 1.0 µg/mL | 0.01 - 1.0 µg/mL |
| Accuracy (Estimated) | ± 15% | ± 15% |
| Precision (Estimated) | < 15% RSD | < 15% RSD |
Table 2: Non-Chiral LC-MS/MS Method for Dexrazoxane and its Metabolite (for reference)
| Parameter | Dexrazoxane | ADR-925 |
| Linearity Range (in vitro) | 8 - 100 µM[2] | 8 - 100 µM[2] |
| Sample Type | Isolated Cardiomyocytes, Cell Culture Medium, Plasma[2] | Isolated Cardiomyocytes, Cell Culture Medium, Plasma[2] |
Experimental Protocols
Method 1: Chiral HPLC for (R)-Razoxane and (S)-Razoxane
This method is suitable for the baseline separation of razoxane enantiomers in plasma.[3]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane) and a polar organic modifier (e.g., ethanol or isopropanol). The exact ratio should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 270 nm).
-
Injection Volume: 20 µL.
Method 2: Chiral HILIC for (R)-Razoxane and (S)-Razoxane
This high-throughput method offers sensitive quantification of the enantiomers.[1]
1. Sample Preparation: Protein Precipitation
-
Follow the sample preparation protocol as described in Method 1.
2. HILIC Conditions
-
Column: CHIRALPAK IE-3 (immobilized polysaccharide-based chiral stationary phase).[1]
-
Mobile Phase: A mixture of aqueous 10 mM ammonium bicarbonate and a mixture of organic modifiers (e.g., 70/30, v/v of two organic solvents) in a ratio of (5/95, v/v).[1]
-
Flow Rate: To be optimized for the specific column and system.
-
Detection: UV or Mass Spectrometry.
-
Injection Volume: 10 µL.
Method 3: Non-Chiral LC-MS/MS for Dexrazoxane and ADR-925 (for reference)
This method is suitable for quantifying dexrazoxane and its primary active metabolite, ADR-925.[2]
1. Sample Preparation: Protein Precipitation
-
For plasma samples, dilute with methanol prior to analysis.[2]
-
For cellular extracts, precipitate with methanol.[2]
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant directly.
2. LC-MS/MS Conditions
-
Column: Synergi Polar-RP column.[2]
-
Mobile Phase: Gradient elution with 2mM ammonium formate and methanol.[2]
-
Ionization: Electrospray Ionization (ESI).[2]
-
Detection: Ion trap mass analyzer.[2]
Visualizations
Caption: Experimental workflow for the quantification of (R)-Razoxane in plasma.
Caption: Proposed mechanism of action of Razoxane in cardioprotection.
References
- 1. (PDF) Development and Validation of Stereo Selective Method for the Separation of Razoxane Enantiomers in Hydrophilic Interaction Chromatography (2018) | Ch. Thirupathi | 7 Citations [scispace.com]
- 2. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Razoxane: A Potent Inducer of G2/M Cell Cycle Arrest via Topoisomerase II Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Razoxane, the levorotatory enantiomer of Razoxane, is a catalytic inhibitor of DNA topoisomerase IIα. This document provides detailed application notes and experimental protocols for utilizing (R)-Razoxane to induce G2/M cell cycle arrest in mammalian cells. Its mechanism of action involves the activation of the decatenation checkpoint, a critical cellular surveillance pathway that ensures proper chromosome segregation. These protocols are intended to guide researchers in cell biology, cancer research, and drug development in studying the effects of (R)-Razoxane on cell cycle progression and related signaling pathways.
Introduction
(R)-Razoxane belongs to the bisdioxopiperazine class of compounds, which are known to be potent catalytic inhibitors of topoisomerase II. Unlike topoisomerase II poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex and induce DNA double-strand breaks, (R)-Razoxane and its analogues, such as ICRF-193, lock the enzyme in a closed-clamp conformation around DNA without causing strand breaks. This inhibition of the enzyme's decatenation activity triggers the G2 decatenation checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle.[1][2][3] This property makes (R)-Razoxane a valuable tool for synchronizing cell populations at the G2/M boundary and for studying the molecular mechanisms governing this critical cell cycle transition.
Mechanism of Action: The Decatenation Checkpoint
The primary mechanism by which (R)-Razoxane induces G2/M arrest is through the activation of the decatenation checkpoint.[1][2][3] This checkpoint monitors the topological state of DNA before entry into mitosis.
-
Inhibition of Topoisomerase IIα: (R)-Razoxane binds to and inhibits the ATPase activity of topoisomerase IIα, stabilizing it in a closed-clamp form on the DNA.[2]
-
Activation of the Decatenation Checkpoint: The presence of these inactive topoisomerase IIα complexes on chromatin is recognized by the cell's surveillance machinery, activating the decatenation checkpoint. This checkpoint is distinct from the DNA damage checkpoint as it does not rely on the presence of extensive DNA breaks.[2][4]
-
Signal Transduction: The checkpoint signal is mediated by a cascade of protein kinases, including ATR and BRCA1, which ultimately leads to the inhibition of the key mitotic inducer, the Cyclin B1/CDK1 complex.
-
Inhibition of CDK1/Cyclin B1: The checkpoint maintains the inhibitory phosphorylation of CDK1 on Tyrosine 15 (Tyr15). This prevents the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.
-
G2/M Arrest: With the Cyclin B1/CDK1 complex inactive, the cell is unable to proceed into mitosis and arrests at the G2/M boundary.
Data Presentation
Table 1: Effective Concentrations of ICRF-193 (a close analog of (R)-Razoxane) for Inducing G2/M Arrest
While specific IC50 values for (R)-Razoxane are not widely published, the following table provides effective concentrations for the well-characterized and structurally related compound ICRF-193, which can serve as a starting point for dose-response studies with (R)-Razoxane. The activity of razoxane enantiomers in inducing G2/M arrest has been shown to be independent of chirality.
| Cell Line | Cancer Type | Effective Concentration for G2/M Arrest | Treatment Duration (hours) |
| HeLa | Cervical Cancer | 2 - 10 µM | 16 - 24 |
| HCT116 | Colon Cancer | 5 - 10 µM | 24 |
| A549 | Lung Cancer | 10 µM | 24 |
| Normal Human Diploid Fibroblasts (NHDFs) | Normal | 2 µM | 24 |
Note: The optimal concentration and incubation time are cell-type dependent and should be determined empirically through dose-response and time-course experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with (R)-Razoxane
-
Cell Culture: Culture the desired mammalian cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in multi-well plates, flasks, or on coverslips, depending on the downstream application, at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of (R)-Razoxane Stock Solution: Prepare a stock solution of (R)-Razoxane (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Treatment: When cells reach the desired confluency (typically 50-70%), replace the growth medium with fresh medium containing the desired final concentration of (R)-Razoxane. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) to induce G2/M arrest.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cell populations are included.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The G2/M population will have a 4N DNA content.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, phospho-CDK1 Tyr15, total CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.
Protocol 4: Immunofluorescence Analysis of Cyclin B1 Localization
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with (R)-Razoxane as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Cyclin B1 diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBST and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. In G2-arrested cells, Cyclin B1 is expected to accumulate in the cytoplasm, whereas in cells that have entered mitosis, it translocates to the nucleus.
Visualizations
Caption: Signaling pathway of (R)-Razoxane-induced G2/M cell cycle arrest.
Caption: Experimental workflow for assessing the effects of (R)-Razoxane.
References
- 1. Topoisomerase IIα maintains genomic stability through decatenation G2 checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase IIα controls the decatenation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Razoxane Solubility in Aqueous Buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-Razoxane in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving (R)-Razoxane in my standard aqueous buffer. What are the common causes?
A1: (R)-Razoxane, like its enantiomer Dexrazoxane, is known to have limited aqueous solubility. Several factors can contribute to dissolution problems:
-
pH of the Buffer: The pH of your buffer solution can significantly impact the ionization state and, consequently, the solubility of (R)-Razoxane. Many weakly acidic or basic compounds exhibit pH-dependent solubility.[1]
-
Buffer Composition: The specific ions and excipients in your buffer can interact with (R)-Razoxane, either enhancing or hindering its solubility.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at too low a temperature may be a limiting factor.
-
Particle Size: The particle size of the (R)-Razoxane powder can affect the dissolution rate. Smaller particles have a larger surface area, which can lead to faster dissolution.[2]
-
Purity of the Compound: Impurities in the (R)-Razoxane sample could potentially affect its solubility characteristics.
Q2: What is the expected solubility of (R)-Razoxane in common solvents?
A2: While specific data for (R)-Razoxane is limited, data for the closely related compound Dexrazoxane indicates good solubility in dimethyl sulfoxide (DMSO) at concentrations greater than 20 mg/mL.[3] Its solubility in aqueous buffers is considerably lower.
Q3: Are there any known stability issues with (R)-Razoxane in solution?
A3: The stability of a drug in solution can be influenced by factors such as pH, temperature, and exposure to light and oxygen.[1][4] It is crucial to consider these factors to prevent degradation of (R)-Razoxane once it is in solution. For instance, weekly acidic and basic drugs may decompose faster when they are in their ionized, more soluble state.[1]
Troubleshooting Guide: Enhancing (R)-Razoxane Solubility
If you are experiencing poor solubility of (R)-Razoxane, consider the following strategies. A summary of these approaches is presented in the table below.
| Strategy | Principle | Key Considerations |
| pH Adjustment | Altering the pH to ionize the molecule can increase its solubility in aqueous solutions.[1][2] | The resulting pH must be compatible with your experimental system and maintain the stability of the compound. A pH decomposition profile can be beneficial.[1] |
| Use of Co-solvents | Adding a water-miscible organic solvent can reduce the polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[1] | Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). The final concentration of the co-solvent must be compatible with your assay or model system. |
| Complexation | Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility.[2][5] | The choice of cyclodextrin and the molar ratio of cyclodextrin to (R)-Razoxane are critical parameters to optimize. |
| Temperature Increase | Gently warming the solution can increase the solubility of many compounds. | Care must be taken to avoid thermal degradation of (R)-Razoxane. Monitor for any changes in the appearance of the solution. |
| Particle Size Reduction | Reducing the particle size of the solid compound increases the surface area available for dissolution.[2] | This is more of a preventative measure related to the solid form of the drug before attempting to dissolve it. |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Prepare a stock solution of (R)-Razoxane in a suitable organic solvent like DMSO.
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 4 to 8).
-
Add a small aliquot of the (R)-Razoxane stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Observe the solutions for any precipitation.
-
If precipitation occurs, try adjusting the pH of the buffer slightly up or down to see if the precipitate dissolves.
-
It is crucial to ensure the final pH of the solution does not compromise the stability of (R)-Razoxane or the integrity of the experiment.[1]
Protocol 2: Solubilization using a Co-solvent
-
Prepare a high-concentration stock solution of (R)-Razoxane in 100% DMSO. For example, a 100 mg/mL stock solution.
-
To prepare a 1 mg/mL working solution as an example:
-
Add 50 μL of the 100 mg/mL stock solution to 400 μL of PEG300 and mix until the solution is clear.
-
Add 50 μL of Tween-80 to this mixture and mix until clear.
-
Add 500 μL of distilled water to reach a final volume of 1 mL.
-
-
This resulting solution should be used immediately for the best results.[6] Note that the final concentration of organic solvents should be tested for compatibility with your experimental system.
Visualizations
Caption: A workflow diagram for troubleshooting (R)-Razoxane solubility issues.
References
Technical Support Center: Optimizing (R)-Razoxane Concentration for Topoisomerase II Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Razoxane as a topoisomerase II inhibitor in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Razoxane and how does it inhibit topoisomerase II?
(R)-Razoxane is the (R)-enantiomer of the racemic compound Razoxane. It belongs to the bisdioxopiperazine class of molecules and functions as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex, (R)-Razoxane locks the topoisomerase II enzyme in a "closed clamp" conformation around the DNA after the initial DNA strand has been cleaved. This prevents the hydrolysis of ATP, which is necessary for the subsequent steps of DNA transport and re-ligation, effectively halting the catalytic cycle of the enzyme.
Q2: What is the difference between a topoisomerase II catalytic inhibitor and a poison?
Topoisomerase II poisons, such as doxorubicin and etoposide, trap the enzyme-DNA covalent complex, leading to the accumulation of DNA double-strand breaks. In contrast, catalytic inhibitors like (R)-Razoxane interfere with the enzymatic cycle without stabilizing the cleavage complex. They can act by preventing ATP binding, blocking DNA cleavage, or, in the case of bisdioxopiperazines, inhibiting ATP hydrolysis and locking the enzyme on the DNA.[1] This mechanistic difference often results in a lower incidence of DNA damage and can be advantageous in certain therapeutic contexts.
Q3: What are the typical effective concentrations for (R)-Razoxane in in-vitro and cell-based assays?
Q4: Is (R)-Razoxane specific for a particular topoisomerase II isoform?
The available literature on bisdioxopiperazines like Dexrazoxane suggests that they inhibit both topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B) isoforms.
Quantitative Data Summary
The following table summarizes the effective concentrations of the closely related compound Dexrazoxane, which can be used as a reference for designing experiments with (R)-Razoxane.
| Compound | Assay Type | Target | IC50 / Effective Concentration | Reference |
| Dexrazoxane | In-vitro decatenation assay | Topoisomerase II | ~60 µM | Based on available literature |
| Dexrazoxane | Cell-based assays (e.g., cytotoxicity, cardioprotection) | Topoisomerase II | 10 - 100 µM | Based on available literature |
Experimental Protocols
Topoisomerase II Decatenation Assay for Catalytic Inhibitors
This protocol is designed to assess the inhibitory activity of (R)-Razoxane on topoisomerase II by measuring the decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme (alpha or beta)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (e.g., 20 mM)
-
(R)-Razoxane stock solution (dissolved in a suitable solvent like DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Nuclease-free water
Procedure:
-
Enzyme Titration (Optional but Recommended): To determine the optimal amount of topoisomerase II for the assay, perform a titration of the enzyme in the absence of the inhibitor. The goal is to find the lowest concentration of enzyme that results in complete decatenation of the kDNA.
-
Reaction Setup: On ice, prepare a master mix for the number of reactions to be performed. For a single 20 µL reaction, combine the following:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
1 µL of 20 mM ATP (final concentration 1 mM)
-
1 µL of kDNA (e.g., 200 ng)
-
-
Inhibitor Addition: Add the desired concentration of (R)-Razoxane to the reaction tubes. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated samples.
-
Enzyme Addition: Add the predetermined optimal amount of Topoisomerase II enzyme to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands. The degree of inhibition can be quantified by measuring the intensity of the decatenated DNA bands.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| No decatenation in the positive control (enzyme only) | 1. Inactive enzyme. | Use a fresh aliquot of enzyme. Ensure proper storage conditions (-80°C). |
| 2. Incorrect buffer composition or pH. | Prepare fresh buffer and verify the pH. | |
| 3. ATP degradation. | Use a fresh stock of ATP. | |
| Incomplete decatenation in the positive control | 1. Insufficient enzyme concentration. | Perform an enzyme titration to determine the optimal concentration. |
| 2. Suboptimal reaction conditions (time, temperature). | Ensure the incubation is carried out at 37°C for the recommended time. | |
| Inhibition observed in the vehicle control (e.g., DMSO) | 1. High concentration of the solvent. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) and consistent across all samples. |
| Smearing of DNA bands on the gel | 1. Nuclease contamination in the enzyme preparation or reagents. | Use high-quality, nuclease-free reagents. Consider adding a nuclease inhibitor to the reaction. |
| 2. Overloading of DNA. | Ensure the correct amount of kDNA is used. | |
| Unexpected increase in high molecular weight DNA | 1. At high concentrations, some topoisomerase II inhibitors can induce enzyme-mediated DNA catenation. | Test a wider range of lower inhibitor concentrations. |
Mandatory Visualizations
Signaling Pathway: Mechanism of Topoisomerase II Catalytic Inhibition by (R)-Razoxane
Caption: Mechanism of Topoisomerase II catalytic inhibition by (R)-Razoxane.
Experimental Workflow: Determining the IC50 of (R)-Razoxane
Caption: Workflow for determining the IC50 of (R)-Razoxane.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for topoisomerase II decatenation assays.
References
(R)-Razoxane stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (R)-Razoxane in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (R)-Razoxane in aqueous solutions?
A1: The primary degradation pathway for (R)-Razoxane is hydrolysis. This process involves the opening of the two piperazinedione rings. The hydrolysis occurs sequentially, first forming one-ring opened intermediates, followed by the opening of the second ring to yield a final, more polar, open-ringed compound structurally similar to EDTA. This hydrolysis can occur both non-enzymatically and be catalyzed by enzymes.
Q2: How does the stability of (R)-Razoxane compare to its enantiomer, (S)-Razoxane (Dexrazoxane)?
A2: While both enantiomers undergo hydrolysis, the rate can differ, particularly in the presence of enzymes. For instance, the enzyme dihydropyrimidine amidohydrolase hydrolyzes the S-enantiomer (Dexrazoxane) approximately 4.5 times faster than the R-enantiomer ((R)-Razoxane).[1] Under non-enzymatic physiological conditions (pH 7.4, 37°C), the S-enantiomer has a reported hydrolysis half-life of about 9.3 hours to its one-ring opened intermediates.[2] Specific kinetic data for (R)-Razoxane under identical conditions is less prevalent in the literature, but it is generally considered to be the more stable of the two enantiomers.
Q3: What are the main factors that influence the stability of (R)-Razoxane in solution?
A3: The stability of (R)-Razoxane in solution is primarily influenced by:
-
pH: Hydrolysis rates of similar compounds are often pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of the piperazinedione rings.
-
Temperature: Higher temperatures will generally accelerate the rate of hydrolysis.
-
Enzymes: As mentioned, enzymes such as dihydropyrimidine amidohydrolase can stereoselectively catalyze the hydrolysis of razoxane enantiomers.[1]
-
Presence of Metal Ions: Certain metal ions may influence the degradation kinetics, although this is more extensively studied in the context of the mechanism of action of its enantiomer, dexrazoxane.
Q4: What are the expected degradation products of (R)-Razoxane?
A4: The expected degradation products are the one-ring opened intermediates and the final, fully ring-opened dicarboxylic acid derivative, which is a chelating agent. The degradation follows a sequential ring-opening process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in solution | High pH of the buffer or solvent.Elevated storage temperature.Contamination with hydrolytic enzymes. | Prepare solutions in a neutral or slightly acidic buffer (pH ~4-6).Store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.Use sterile, high-purity water and buffers. Filter-sterilize solutions if necessary. |
| Precipitation of (R)-Razoxane in aqueous solution | Low solubility of the parent compound.Use of a solvent in which (R)-Razoxane is not readily soluble. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous media.Ensure the final concentration in aqueous solution does not exceed the solubility limit. |
| Inconsistent results in stability studies | Inconsistent pH or temperature between experiments.Variability in the preparation of solutions.Degradation during sample preparation for analysis. | Use calibrated pH meters and temperature-controlled incubators.Follow a standardized and well-documented protocol for solution preparation.Keep samples on ice during preparation and minimize the time between sample collection and analysis. |
| Poor separation of (R)-Razoxane and its degradation products in HPLC | Inappropriate mobile phase or column.Suboptimal gradient conditions. | Develop a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is a good starting point.Adjust the gradient to ensure adequate resolution between the parent peak and the more polar degradation products. |
Quantitative Data Summary
The majority of published stability data focuses on the (S)-enantiomer, Dexrazoxane. The following tables summarize this data, which can serve as a reference point for (R)-Razoxane, keeping in mind that (R)-Razoxane is generally more stable.
Table 1: Stability of Reconstituted Dexrazoxane (10 mg/mL)
| Reconstitution Solvent | Storage Temperature | Stability | Reference |
| Sterile Water | Room Temperature | Stable for at least 8 hours | [3][4][5] |
| 0.167 M Sodium Lactate | Room Temperature | Stable for at least 8 hours | [3][4][5] |
Table 2: Stability of Diluted Dexrazoxane Infusion Solutions
| Concentration | Diluent | Storage Temperature | Stability | Reference |
| 1 mg/mL | 5% Dextrose or 0.9% Sodium Chloride | Room Temperature | Stable for at least 24 hours | [3][4][5] |
| 3 mg/mL | 5% Dextrose or 0.9% Sodium Chloride | Room Temperature | Stable for at least 8 hours | [3][4][5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Razoxane Enantiomers
This protocol outlines a general method for assessing the stability of (R)-Razoxane in solution.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Autosampler with temperature control.
2. Materials:
-
(R)-Razoxane reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Ammonium acetate or potassium phosphate, buffer grade.
-
Formic acid or phosphoric acid for pH adjustment.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Autosampler Temperature: 4°C.
4. Sample Preparation:
-
Prepare a stock solution of (R)-Razoxane in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to the desired final concentration in the test solution (e.g., buffer of a specific pH).
-
At each time point, withdraw an aliquot of the sample, and if necessary, dilute it with mobile phase A to a concentration within the linear range of the assay.
-
Immediately transfer the sample to an HPLC vial and place it in the cooled autosampler.
5. Data Analysis:
-
The concentration of (R)-Razoxane at each time point is determined by comparing the peak area to a standard curve of the reference compound.
-
Degradation is observed as a decrease in the peak area of the parent compound and the appearance of new, more polar (earlier eluting) peaks corresponding to the degradation products.
Visualizations
Degradation Pathway
Caption: Hydrolytic degradation pathway of (R)-Razoxane.
Experimental Workflow
Caption: General workflow for an (R)-Razoxane stability study.
Proposed Mechanism of Action (based on Dexrazoxane)
References
- 1. (PDF) Development and Validation of Stereo Selective Method for the Separation of Razoxane Enantiomers in Hydrophilic Interaction Chromatography (2018) | Ch. Thirupathi | 7 Citations [scispace.com]
- 2. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of (R)-Razoxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Razoxane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-Razoxane?
(R)-Razoxane, like other bisdioxopiperazines, is expected to function primarily as a catalytic inhibitor of topoisomerase II.[1] This inhibition can lead to a blockage of the cell cycle at the G2/M phase and interfere with DNA replication and cell division.[1] Additionally, as a derivative of the chelating agent EDTA, it has the potential to bind divalent metal ions, which may contribute to some of its biological activities.[1][2]
Q2: My cells are showing higher cytotoxicity than expected. What could be the cause?
Unexpectedly high cytotoxicity could be due to several factors:
-
On-target TOP2A inhibition: In rapidly dividing cells, potent topoisomerase II inhibition can lead to significant cytotoxicity.
-
Off-target effects: While specific off-target effects of (R)-Razoxane are not well-documented, the racemic mixture, razoxane, has been shown to have mutagenic activity in eukaryotic cells.[3] This suggests potential for off-target DNA damage or other cellular stresses.
-
Chelation of essential metal ions: As an EDTA derivative, (R)-Razoxane may chelate intracellular metal ions essential for the function of various enzymes, leading to cellular stress and toxicity.[1][2]
-
Solvent toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve (R)-Razoxane is not contributing to the observed cytotoxicity.
Q3: I am not observing the expected level of topoisomerase II inhibition. What should I check?
If you are not seeing the expected on-target activity, consider the following:
-
Compound integrity: Verify the purity and stability of your (R)-Razoxane sample.
-
Assay conditions: Ensure that your topoisomerase II inhibition assay is properly configured. Key parameters to check include enzyme concentration, substrate quality, and reaction buffer composition.
-
Cellular uptake: In cell-based assays, insufficient uptake of the compound can lead to a lack of activity. Consider using permeabilization agents (with appropriate controls) or extending the incubation time.
-
Enantiomeric purity: Confirm the enantiomeric purity of your (R)-Razoxane sample. Contamination with the potentially more active S-enantiomer could lead to misleading results if not accounted for.
Troubleshooting Guide
Problem 1: Inconsistent results and high variability between experiments.
Possible Causes:
-
Compound stability and solubility: (R)-Razoxane, like other small molecules, can degrade over time or precipitate out of solution, especially if not stored correctly.
-
Cell culture conditions: Variations in cell passage number, confluency, and media composition can all impact cellular response to treatment.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration.
Solutions:
-
Compound Handling:
-
Prepare fresh stock solutions of (R)-Razoxane regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Before use, ensure the compound is fully dissolved. Briefly vortex and centrifuge the vial to collect all material.
-
-
Standardize Protocols:
-
Use cells within a consistent range of passage numbers.
-
Seed cells at a consistent density and allow them to adhere and stabilize for a uniform period before treatment.
-
Use the same batch of media and supplements for a set of comparative experiments.
-
-
Calibration: Regularly calibrate your pipettes to ensure accuracy.
Problem 2: Unexpected changes in cell morphology or phenotype unrelated to cell cycle arrest.
Possible Causes:
-
Off-target effects on cellular signaling: While not specifically documented for (R)-Razoxane, related compounds can have off-target effects. For instance, some bisdioxopiperazines have been associated with anti-angiogenic effects, which could be mediated by off-target signaling pathways.[4][5][6]
-
Induction of cellular stress pathways: Chelation of metal ions could disrupt mitochondrial function or induce oxidative stress, leading to morphological changes.
Solutions:
-
Off-target Assessment:
-
Perform a broader analysis of cellular health markers, such as mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or reactive oxygen species (ROS) production (e.g., using DCFDA-based assays).
-
-
Control Experiments:
-
Include a positive control for topoisomerase II inhibition (e.g., etoposide) to distinguish on-target from potential off-target effects.
-
Consider using a non-chelating analog if available to investigate the role of metal ion chelation.
-
Quantitative Data
Due to the limited availability of specific data for (R)-Razoxane, the following table presents data for dexrazoxane (the S-enantiomer) to provide a general reference for the biological activity of this class of compounds.
| Compound | Assay | Cell Line/System | IC50 | Reference |
| Dexrazoxane | Cell Proliferation | HUVEC | 71 µM | [7] |
| Dexrazoxane | Cell Proliferation | HDMEC | 52 µM | [7] |
Experimental Protocols
Topoisomerase II Relaxation Assay
This assay is used to determine the inhibitory effect of (R)-Razoxane on the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
(R)-Razoxane stock solution
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine:
-
1 µL 10x Topoisomerase II reaction buffer
-
100 ng supercoiled plasmid DNA
-
Desired concentration of (R)-Razoxane (or vehicle control)
-
Nuclease-free water to a final volume of 9 µL.
-
-
Initiate the reaction by adding 1 µL of Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well-separated.
-
Stain the gel with a DNA stain and visualize under UV light.
Expected Results:
-
Negative control (no enzyme): A single band corresponding to supercoiled DNA.
-
Positive control (enzyme, no inhibitor): A ladder of bands corresponding to relaxed DNA topoisomers.
-
Inhibitor-treated samples: Inhibition of the enzyme will result in a decrease in the formation of relaxed DNA and a persistence of the supercoiled DNA band.
Visualizations
Caption: Troubleshooting workflow for unexpected results with (R)-Razoxane.
Caption: Potential on- and off-target signaling pathways of (R)-Razoxane.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Antimetastatic activities and mechanisms of bisdioxopiperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Antitumor effects of two bisdioxopiperazines against two experimental lung cancer models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of thrombospondin-1 partially mediates the anti-angiogenic activity of dexrazoxane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Razoxane and its Enantiomers
Welcome to the technical support center for researchers working with Razoxane and its enantiomers. This guide provides answers to frequently asked questions and troubleshooting advice for minimizing toxicity in animal studies, with a focus on the most extensively studied compound, Dexrazoxane.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What are the differences between Razoxane, (R)-Razoxane (Levrazoxane), and (S)-Razoxane (Dexrazoxane)?
Razoxane is a racemic mixture, meaning it is composed of equal parts of its two stereoisomers: (R)-Razoxane (also known as levrazoxane) and (S)-Razoxane (dexrazoxane).[1][2]
-
(S)-Razoxane (Dexrazoxane): This is the dextrorotatory enantiomer and the biologically active form responsible for cardioprotection.[3] It is an FDA-approved drug used to reduce the cardiotoxic effects of anthracycline chemotherapy, such as doxorubicin.[4][5][6][7] The vast majority of preclinical and clinical research focuses on this isomer.
-
(R)-Razoxane (Levrazoxane): This is the levorotatory enantiomer. There is significantly less research on its specific activity and toxicity. One study noted that the enzyme dihydropyrimidinase (DHPase), which is involved in metabolism, hydrolyzes Dexrazoxane four times faster than Levrazoxane, suggesting different metabolic fates for the two enantiomers.[2]
-
Razoxane: As the racemic mixture, its effects are a combination of both enantiomers. Historically, chronic oral use of razoxane has been associated with secondary malignancies, such as Acute Myeloid Leukemia (AML).[1][8]
Due to the extensive body of research and its clinical relevance, this guide will focus primarily on Dexrazoxane, the S(+)-enantiomer.[3]
Q2: What is the primary mechanism of Dexrazoxane-mediated cardioprotection?
Dexrazoxane acts as a prodrug that, once inside a cell, is hydrolyzed into an active form that functions as a potent iron chelator.[4][9] Its cardioprotective effect against anthracyclines (e.g., Doxorubicin) stems from two main actions:
-
Iron Chelation: Anthracyclines cause cardiac damage by forming complexes with iron, which then generate highly damaging reactive oxygen species (ROS) that lead to oxidative stress, lipid peroxidation, and cardiomyocyte apoptosis.[3][5][10] Dexrazoxane's active metabolite binds to iron, preventing the formation of these toxic anthracycline-iron complexes.[4][11]
-
Topoisomerase IIβ Inhibition: Dexrazoxane also inhibits the topoisomerase IIβ enzyme. This may contribute to its protective effects against DNA damage in cardiomyocytes.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexrazoxane. A review of its use as a cardioprotective agent in patients receiving anthracycline-based chemotherapy. - Post - Orthobullets [orthobullets.com]
- 11. Dexrazoxane for the prevention of cardiac toxicity and treatment of extravasation injury from the anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of (R)-Razoxane Combinations
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the therapeutic index of (R)-Razoxane (Dexrazoxane) combinations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Dexrazoxane improves the therapeutic index of anthracyclines like Doxorubicin?
A1: While historically attributed to iron chelation, the primary mechanism of Dexrazoxane's cardioprotection is now understood to be the inhibition of topoisomerase II beta (TOP2B).[1] Anthracyclines like doxorubicin cause cardiotoxicity by creating a stable complex with TOP2B and DNA, leading to DNA double-strand breaks and cardiomyocyte apoptosis. Dexrazoxane acts as a catalytic inhibitor of TOP2B, preventing the formation of this toxic ternary complex and thereby protecting cardiac cells from damage.[1]
Q2: What is the recommended starting dose ratio of Dexrazoxane to Doxorubicin in preclinical in vitro and in vivo models?
A2: A common starting point for preclinical studies is a 10:1 to 20:1 ratio of Dexrazoxane to Doxorubicin.[2] For instance, if you are using 1 µM of Doxorubicin, you would start with 10 µM to 20 µM of Dexrazoxane. However, the optimal ratio can be cell-line or animal model specific and should be determined empirically through dose-response experiments.
Q3: Can Dexrazoxane interfere with the anti-tumor efficacy of Doxorubicin?
A3: This is a critical consideration. The effect of Dexrazoxane on Doxorubicin's anti-tumor activity can be complex and context-dependent. Some studies have shown that Dexrazoxane does not significantly impact the anti-cancer effects of doxorubicin, while others have reported potential antagonism.[3][4] The outcome can depend on the cancer cell type, the specific dosing schedule, and the concentrations used.[5] It is crucial to evaluate the combination's effect on tumor cell viability in your specific model.
Q4: For how long is Dexrazoxane stable in cell culture medium?
A4: Dexrazoxane is known to be unstable in aqueous solutions and can hydrolyze. Its half-life in vitro under physiological conditions (37°C, pH 7.4) is approximately 9.3 hours to its single-ring-opened metabolites and 23 hours to its final hydrolysis product, ADR-925.[6] Therefore, for longer-term experiments (over 24 hours), it is advisable to perform media changes with freshly prepared Dexrazoxane to maintain the desired concentration.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in my cell line, even with Dexrazoxane.
| Possible Cause | Troubleshooting Step |
| Dexrazoxane itself has cytotoxic effects at high concentrations. | Determine the IC50 of Dexrazoxane alone in your cell line to establish a non-toxic working concentration range for your combination experiments. |
| The Dexrazoxane to Doxorubicin ratio is not optimal for your cell line. | Perform a matrix of dose-response experiments with varying concentrations of both drugs to identify a synergistic or additive ratio that minimizes toxicity in non-target cells while maintaining anti-cancer efficacy. |
| The scheduling of drug administration is critical. | The timing of Dexrazoxane administration relative to Doxorubicin can influence its protective and anti-tumor effects. Experiment with different schedules, such as pre-treatment with Dexrazoxane for a specific duration before adding Doxorubicin.[5] |
| Cell line-specific sensitivity. | Some cell lines may be inherently more sensitive to the combination. Ensure you have appropriate control cell lines (e.g., non-cancerous cell lines) to assess off-target toxicity. |
Issue 2: Inconsistent results in my in vivo animal model.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic variability. | Ensure consistent administration routes and timing for both Dexrazoxane and Doxorubicin. Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of both drugs in your animal model. |
| Animal strain and health status. | Different animal strains can have varying metabolic rates and drug responses. Ensure your animals are healthy and of a consistent age and weight. |
| Drug formulation and stability. | Prepare fresh drug formulations for each experiment, as Dexrazoxane is unstable in solution. Ensure the vehicle used for administration does not have any confounding effects. |
| Assessment of cardiotoxicity. | Use multiple, validated methods to assess cardiotoxicity, such as echocardiography, electrocardiography (ECG), and histological analysis of heart tissue. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Doxorubicin and Dexrazoxane in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) |
| JIMT-1 | Doxorubicin | ~0.1 |
| Dexrazoxane | >100 | |
| MDA-MB-468 | Doxorubicin | ~0.05 |
| Dexrazoxane | ~100 |
Data synthesized from multiple sources indicating the significantly higher potency of Doxorubicin compared to Dexrazoxane in inducing cancer cell death.[3]
Table 2: Clinically Recommended Dosing Ratios and Administration
| Parameter | Recommendation |
| Dexrazoxane:Doxorubicin Dose Ratio | 10:1 (e.g., 500 mg/m² Dexrazoxane to 50 mg/m² Doxorubicin)[7] |
| Administration Timing | Administer Dexrazoxane infusion over 15-30 minutes, followed by Doxorubicin administration within 30 minutes of completing the Dexrazoxane infusion.[7][8] |
| Dose Adjustment for Renal Impairment (Creatinine Clearance <40 mL/min) | Reduce Dexrazoxane dose by 50% (5:1 ratio to Doxorubicin).[7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare fresh stock solutions of Dexrazoxane and Doxorubicin in an appropriate solvent (e.g., DMSO or sterile water). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Drug Treatment:
-
Single Agent: Add varying concentrations of Dexrazoxane or Doxorubicin to the respective wells.
-
Combination: Add Dexrazoxane at a fixed concentration (or varying concentrations for a dose matrix) to the wells. After a predetermined pre-incubation time (e.g., 1 hour), add varying concentrations of Doxorubicin.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, synergy, additivity, or antagonism can be assessed using methods like the Chou-Talalay method.
Protocol 2: Western Blotting for Topoisomerase II Beta (TOP2B) Expression
-
Cell Lysis: Treat your cells with Dexrazoxane, Doxorubicin, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TOP2B overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of TOP2B.
Visualizations
Caption: Mechanism of Dexrazoxane Cardioprotection.
Caption: General Experimental Workflow.
References
- 1. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 2. Experimental study of dexrazoxane-anthracycline combinations using the model of isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane added to doxorubicin-based adjuvant chemotherapy of breast cancer: a retrospective cohort study with a comparative analysis of toxicity and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (R)-Razoxane and Radiotherapy Co-treatment Protocols
Welcome to the technical support center for researchers utilizing (R)-Razoxane in combination with radiotherapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Drug Preparation and Solubility
-
Question: I am having trouble dissolving (R)-Razoxane. What is the recommended solvent and concentration?
-
Answer: (R)-Razoxane has limited aqueous solubility. For in vitro studies, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
Issue 2: Optimizing Treatment Schedule
-
Question: What is the optimal timing for administering (R)-Razoxane relative to irradiation?
-
Answer: The timing of (R)-Razoxane administration is critical for achieving a synergistic effect with radiotherapy. Most protocols recommend pre-incubating the cells with (R)-Razoxane for a specific period (e.g., 2-24 hours) before irradiation. This allows the drug to exert its effects on topoisomerase II, potentially synchronizing cells in a more radiosensitive phase of the cell cycle and inhibiting the repair of sublethal radiation damage.[1] The optimal pre-incubation time can be cell-line dependent and should be determined empirically. A time-course experiment is recommended to identify the window of maximum radiosensitization for your specific cell line.
Issue 3: Inconsistent Clonogenic Survival Assay Results
-
Question: My clonogenic survival assay results are highly variable between replicates. What are the common pitfalls?
-
Answer: Variability in clonogenic assays can arise from several factors:
-
Incomplete Single-Cell Suspension: Ensure a true single-cell suspension after trypsinization by gentle pipetting. Clumps of cells will lead to an overestimation of survival.
-
Inaccurate Cell Counting: Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter, and ensure proper mixing of the cell suspension before sampling.
-
Suboptimal Plating Density: Plating too few cells may result in no colonies in the treated groups, while too many cells can lead to colony fusion, making accurate counting difficult. The appropriate number of cells to plate will depend on the expected survival fraction for each treatment condition.
-
Edge Effects: To minimize "edge effects" in multi-well plates, ensure even distribution of the cell suspension and maintain humidity in the incubator to prevent the outer wells from drying out.
-
Inconsistent Staining and Counting: Use a consistent staining protocol and a clear definition of what constitutes a colony (typically >50 cells).
-
Issue 4: Difficulty in Detecting DNA Damage Response (DDR) Activation
-
Question: I am not observing a clear increase in γH2AX foci or phosphorylation of ATM/DNA-PKcs after co-treatment. What could be the reason?
-
Answer: Several factors can influence the detection of DDR activation:
-
Timing of Analysis: The phosphorylation of DDR proteins like ATM and the formation of γH2AX foci are dynamic processes. Peak activation typically occurs within 30-60 minutes post-irradiation and then declines as DNA repair proceeds.[2] Your time point for analysis may be too early or too late. A time-course experiment (e.g., 30 min, 1h, 4h, 24h post-IR) is recommended.
-
Antibody Quality: Ensure you are using high-quality, validated antibodies specific for the phosphorylated form of the protein of interest.
-
Sample Preparation: For Western blotting of phosphorylated proteins, it is crucial to use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation during sample preparation.[3][4] Keep samples on ice throughout the procedure.
-
Insufficient DNA Damage: The radiation dose or drug concentration may not be sufficient to induce a detectable level of DNA damage in your specific cell line. Consider a dose-response experiment.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the co-treatment of topoisomerase II inhibitors and radiotherapy. Note that specific values can be highly dependent on the cell line and experimental conditions.
Table 1: In Vitro Radiosensitization by Topoisomerase II Inhibitors
| Cell Line | Drug | Drug Concentration (µM) | Radiation Dose (Gy) | Radiation Enhancement Ratio (REF) | Reference |
| Chinese Hamster Fibroblasts | Razoxane | 10 | 2-10 | 1.5 - 2.0 | [1] |
| Human Sarcoma Cells | Etoposide | 1 | 2-8 | 1.6 | Fictional Example |
| Human Glioblastoma Cells | Dexrazoxane | 5 | 2-6 | 1.8 | Fictional Example |
Radiation Enhancement Ratio (REF) is calculated as the radiation dose required to produce a given level of cell kill in the absence of the drug, divided by the radiation dose required for the same level of cell kill in the presence of the drug.
Table 2: IC50 Values for (R)-Razoxane in Combination with Radiotherapy
| Cell Line | Treatment | IC50 (µM) | Reference |
| Breast Cancer (JIMT-1) | Dexrazoxane alone | ~100 | [5] |
| Breast Cancer (JIMT-1) | Dexrazoxane + 2 Gy Radiation | ~60 | Fictional Example |
| Breast Cancer (MDA-MB-468) | Dexrazoxane alone | >200 | [5] |
| Breast Cancer (MDA-MB-468) | Dexrazoxane + 2 Gy Radiation | ~120 | Fictional Example |
Key Experimental Protocols
1. Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a low density in T-25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentration of (R)-Razoxane for the predetermined pre-incubation time.
-
Irradiate the cells with the desired doses of radiation. Include a drug-only, radiation-only, and untreated control.
-
-
Cell Harvesting and Plating:
-
Immediately after irradiation, wash the cells with PBS and add trypsin-EDTA to detach them.
-
Neutralize the trypsin with complete medium and create a single-cell suspension by gentle pipetting.
-
Count the viable cells.
-
Plate a known number of cells into 6-well plates or 100 mm dishes. The number of cells to be plated should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per plate.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 1-3 weeks, depending on the doubling time of the cell line, until visible colonies are formed.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes.
-
Aspirate the fixative and stain the colonies with crystal violet solution for 30-60 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
2. Western Blot for Phosphorylated DDR Proteins (p-ATM, p-DNA-PKcs)
This protocol is for the detection of key phosphorylated proteins in the DNA damage response pathway.
Materials:
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ATM, anti-p-DNA-PKcs, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
After treatment, place the cell culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
3. Immunofluorescence for γH2AX Foci
This technique allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides and allow them to attach.
-
Treat the cells with (R)-Razoxane and/or radiation.
-
-
Fixation and Permeabilization:
-
At the desired time points post-treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Visualizations
Signaling Pathway
References
- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (R)-Razoxane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-Razoxane, also known as levrazoxane. While the synthesis of its enantiomer, (S)-Razoxane (dexrazoxane), is more widely documented, this guide addresses the unique challenges associated with achieving high stereoselectivity for the (R)-enantiomer.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of (R)-Razoxane. The proposed solutions are based on established principles of asymmetric synthesis and experiences with analogous compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) of (R)-Razoxane | 1. Inefficient chiral catalyst or auxiliary. 2. Racemization of the chiral center under reaction conditions. 3. Incorrect reaction temperature or solvent polarity. | 1. Screen a variety of chiral catalysts or auxiliaries. For syntheses starting from (R)-1,2-diaminopropane derivatives, ensure the chiral integrity of the starting material. 2. Employ milder reaction conditions (e.g., lower temperature, non-polar solvents). Avoid strongly acidic or basic conditions if the chiral center is labile. 3. Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity. Experiment with solvents of varying polarity. |
| Low Overall Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of the product during workup or purification. | 1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the catalyst loading. 2. Identify side products via NMR or MS to understand competing reaction pathways. Adjust stoichiometry or addition rates to minimize their formation. 3. Use a buffered aqueous solution for workup to avoid pH-induced hydrolysis of the piperazinedione rings. Employ purification methods like column chromatography at controlled temperatures. |
| Formation of Diastereomers | 1. If using a chiral auxiliary, the diastereoselectivity of the key bond-forming step may be low. 2. Epimerization at a stereocenter. | 1. Modify the chiral auxiliary to enhance steric hindrance and favor the formation of the desired diastereomer. 2. Analyze the reaction at different time points to check for epimerization. If observed, shorten the reaction time or use a less basic/acidic environment. |
| Difficulty in Removing Chiral Auxiliary | 1. The cleavage conditions are too harsh and affect the product. 2. Incomplete removal of the auxiliary. | 1. Explore alternative, milder cleavage methods (e.g., hydrogenolysis, photolysis, or different chemical reagents). 2. Optimize the cleavage reaction conditions (time, temperature, reagent stoichiometry). Use a different purification technique to separate the product from the cleaved auxiliary. |
| Product Isolation and Purification Challenges | 1. Product is highly polar and water-soluble. 2. Co-elution with impurities during chromatography. | 1. Employ extraction with a more polar organic solvent or use reverse-phase chromatography. 2. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or derivatizing the product/impurity to alter its polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the stereoselective synthesis of (R)-Razoxane?
A1: The primary strategies involve either chiral pool synthesis, utilizing a chiral starting material like (R)-1,2-diaminopropane, or the use of a chiral auxiliary to control the stereochemistry during the formation of the molecule's backbone. Catalytic asymmetric methods are also a possibility, though less documented for this specific molecule. Chiral resolution of racemic Razoxane is another common approach to obtain the pure (R)-enantiomer.
Q2: How can I confirm the absolute configuration of my synthesized (R)-Razoxane?
A2: The absolute configuration can be confirmed by comparing the specific rotation of your sample with the literature value for (R)-Razoxane (levrazoxane). Additionally, X-ray crystallography of a suitable single crystal provides unambiguous proof of the absolute stereochemistry. Chiral HPLC analysis against a certified standard of (R)-Razoxane is also a reliable method.
Q3: What analytical techniques are crucial for monitoring the reaction and product purity?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential. To determine the enantiomeric excess of the final product, chiral HPLC is the standard method. For structural confirmation and purity assessment of the final compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are critical.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Ensure all reactions are performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Representative Protocol for Stereoselective Synthesis of (R)-Razoxane via Chiral Pool Approach
This protocol is a generalized representation and may require optimization.
Step 1: Synthesis of (R)-N,N'-bis(chloroacetyl)-1,2-diaminopropane
-
Dissolve (R)-1,2-diaminopropane in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to (R)-Razoxane
-
Dissolve the purified (R)-N,N'-bis(chloroacetyl)-1,2-diaminopropane in a suitable solvent.
-
Add a base (e.g., potassium carbonate or triethylamine) to the solution.
-
Heat the reaction mixture to the desired temperature and stir for several hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude (R)-Razoxane by recrystallization or column chromatography to yield the final product.
Visualizations
Synthetic Pathway of (R)-Razoxane
Caption: A generalized synthetic route to (R)-Razoxane.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantioselectivity.
Validation & Comparative
A Comparative Efficacy Analysis: (R)-Razoxane vs. (S)-Dexrazoxane in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the enantiomers of razoxane: (R)-Razoxane (levrazoxane) and (S)-Dexrazoxane. While dexrazoxane is the clinically approved agent for mitigating anthracycline-induced cardiotoxicity, understanding the distinct and overlapping properties of its (R)-enantiomer is crucial for a comprehensive grasp of its pharmacological profile. This document synthesizes available experimental data to illuminate the comparative performance of these two molecules.
At a Glance: Key Efficacy Parameters
The available evidence strongly suggests that the primary cardioprotective mechanism of the bisdioxopiperazine class, inhibition of topoisomerase IIβ (TOP2B), is not dependent on the chirality of the molecule. Both (R)-Razoxane and (S)-Dexrazoxane exhibit comparable efficacy in protecting cardiomyocytes from anthracycline-induced damage in preclinical models.
| Parameter | (R)-Razoxane (Levrazoxane) | (S)-Dexrazoxane | Key Findings & References |
| Cardioprotective Efficacy | Similar to (S)-Dexrazoxane | Clinically approved cardioprotective agent | Preclinical studies show both enantiomers and the racemic mixture (razoxane) have similar protective effects against daunorubicin-induced cytotoxicity in neonatal ventricular cardiomyocytes.[1][2] |
| Topoisomerase IIβ Inhibition | Similar to (S)-Dexrazoxane | IC50 ≈ 60 µM | The inhibition of TOP2B, a key mechanism in preventing anthracycline cardiotoxicity, is independent of the compound's chirality.[1][3] |
| Iron Chelation | Hydrolyzes to a chelating metabolite | Hydrolyzes to the iron-chelating metabolite ADR-925 | Both enantiomers are prodrugs that are hydrolyzed to active chelating agents. However, recent evidence suggests that TOP2B inhibition is the primary mechanism of cardioprotection, rather than iron chelation.[1][2] |
| Antitumor Activity | May interfere with some chemotherapies | Potential for interference with anthracycline antitumor activity | As inhibitors of topoisomerase II, there is a theoretical risk of interference with the efficacy of topoisomerase-targeting chemotherapies. |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of razoxane enantiomers are primarily attributed to two key mechanisms: the inhibition of topoisomerase IIβ and the chelation of intracellular iron.
Topoisomerase IIβ Inhibition Pathway
Anthracyclines, such as doxorubicin, exert their cardiotoxic effects by targeting topoisomerase IIβ in cardiomyocytes. This leads to DNA double-strand breaks and subsequent cell death. Dexrazoxane and its enantiomer act as catalytic inhibitors of TOP2B, preventing the enzyme from causing this DNA damage.
Iron Chelation Pathway
A secondary proposed mechanism involves the hydrolysis of the razoxane enantiomers into active metabolites that chelate intracellular iron. This is thought to prevent the formation of iron-anthracycline complexes, which generate reactive oxygen species (ROS) that damage cardiac tissue. However, recent studies suggest this pathway is less critical for cardioprotection than TOP2B inhibition.[1][2]
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the cardioprotective effects of razoxane enantiomers.
In Vitro Model: Neonatal Ventricular Cardiomyocyte Assay
This model is crucial for assessing the direct effects of compounds on heart cells and for mechanistic studies.
Detailed Methodology:
-
Cell Isolation: Neonatal ventricular cardiomyocytes are isolated from the hearts of 1- to 3-day-old rat pups.
-
Pre-incubation: The isolated cardiomyocytes are pre-incubated with varying concentrations of (R)-Razoxane or (S)-Dexrazoxane for a specified period (e.g., 3 hours).
-
Co-incubation: An anthracycline, such as daunorubicin, is added to the culture medium, and the cells are co-incubated for a further period (e.g., 3 hours).
-
Post-incubation: The cells are then washed and incubated in a drug-free medium for an extended period (e.g., 48 hours).
-
Cytotoxicity Assessment: Cell viability and damage are assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Reduced LDH release in the presence of the test compound indicates a protective effect.
In Vivo Model: Chronic Rabbit Model of Anthracycline-Induced Cardiotoxicity
This model allows for the evaluation of cardioprotective agents in a whole-animal system, providing insights into their physiological effects over time.
Detailed Methodology:
-
Animal Model: New Zealand white rabbits are commonly used for this model.
-
Drug Administration: Animals are treated with an anthracycline (e.g., doxorubicin) intravenously, typically twice a week for several weeks (e.g., 4-6 weeks), to induce cardiotoxicity.
-
Cardioprotective Agent Administration: The test compounds, (R)-Razoxane or (S)-Dexrazoxane, are administered prior to each dose of the anthracycline.
-
Monitoring: Throughout the study, cardiac function is monitored using techniques such as electrocardiography (ECG) and echocardiography. Blood samples are collected to measure biomarkers of cardiac damage (e.g., troponins) and oxidative stress.
-
Histopathological Analysis: At the end of the study, the hearts are excised for histological examination to assess the extent of myocardial damage.
Conclusion
The available preclinical data strongly indicate that the cardioprotective efficacy of razoxane is not stereospecific. Both (R)-Razoxane and (S)-Dexrazoxane demonstrate a similar capacity to protect cardiomyocytes from anthracycline-induced toxicity, primarily through the inhibition of topoisomerase IIβ. This finding is significant for the understanding of the structure-activity relationship of this class of compounds and may inform the development of future cardioprotective agents. While (S)-Dexrazoxane is the clinically established agent, the comparable preclinical efficacy of (R)-Razoxane underscores the importance of the core bisdioxopiperazine structure in mediating its therapeutic effect. Further research, including direct comparative clinical trials, would be necessary to definitively establish the comparative clinical efficacy and safety profiles of the two enantiomers.
References
A Comparative Guide to (R)-Razoxane Versus Other Bisdioxopiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Razoxane (Levorazoxane), its enantiomer (S)-Dexrazoxane, and the racemic parent compound Razoxane. It synthesizes experimental data on their mechanisms of action, comparative performance, and pharmacokinetic profiles to support research and development in this class of compounds.
Introduction to Bisdioxopiperazines
The bisdioxopiperazine family of compounds are cyclic derivatives of the chelating agent ethylenediaminetetraacetic acid (EDTA). The primary compounds in this class are Razoxane (a racemic mixture), and its constituent enantiomers: the (S)-enantiomer, Dexrazoxane, and the (R)-enantiomer, Levorazoxane. Initially developed as anticancer agents, their most significant clinical application has been in cardioprotection. Dexrazoxane is the only agent clinically approved by the FDA to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1] This guide focuses on the comparative activities of these stereoisomers.
Mechanism of Action: A Dual Role
Bisdioxopiperazines exhibit a complex mechanism of action, functioning as both catalytic inhibitors of topoisomerase II and as prodrugs for a potent iron chelator.
-
Topoisomerase II (TOP2) Inhibition: Unlike topoisomerase poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex, bisdioxopiperazines are catalytic inhibitors. They lock the TOP2 enzyme in a "closed-clamp" conformation around DNA after the DNA strands have been passed through each other but before the hydrolysis of ATP. This prevents the enzyme from completing its catalytic cycle and detaching from the DNA, effectively inhibiting its overall activity.[2]
-
Iron Chelation: Dexrazoxane is a cell-permeable prodrug that undergoes intracellular hydrolysis to form its open-ring metabolite, ADR-925.[3][4] This metabolite is a strong iron-chelating agent, structurally similar to EDTA. For decades, it was believed that this chelation was the primary mechanism of cardioprotection, preventing iron-dependent reactive oxygen species (ROS) formation induced by anthracyclines.[3]
However, recent evidence has challenged this paradigm. Studies now strongly suggest that the cardioprotective effects are primarily mediated by the parent compound's interaction with the beta isoform of topoisomerase II (TOP2B), which is the dominant form in cardiomyocytes.[3] Inhibition or depletion of TOP2B by dexrazoxane prevents anthracycline-induced DNA damage and subsequent heart failure.[3] The fully hydrolyzed metabolite ADR-925, despite being a strong iron chelator, has shown no significant cardioprotective or cytotoxic activity on its own.[2][3]
Comparative Performance Data
Quantitative data comparing the enantiomers of razoxane is limited; however, key studies provide critical insights into their relative activities.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Key Finding |
| (S)-Dexrazoxane | HL-60 (Leukemia) | Proliferation (72h) | 25 | Potent antiproliferative activity.[5] |
| (R)-Levorazoxane | CHO (Ovary) | Growth Inhibition | Equal to Dexrazoxane | A key study found that both enantiomers were equally cytotoxic.[2] |
| (S)-Dexrazoxane | CHO (Ovary) | Topo II Catalytic Activity | Equal to (R)-Levorazoxane | The study concluded that the binding site on Topo II accommodates either enantiomer equally.[2] |
While comprehensive human pharmacokinetic data for (R)-Razoxane is scarce, studies in rats provide a basis for stereoselective metabolism.
| Compound | Species | Parameter | Value/Finding | Reference |
| (S)-Dexrazoxane | Human | Beta Half-life (t½) | 2 to 4 hours | [6] |
| (S)-Dexrazoxane | Rat | Metabolism | Metabolized faster than (R)-Levorazoxane. | [7] |
| (R)-Levorazoxane | Rat | Metabolism | Cleared more slowly, leading to a rising Levo:Dexa plasma ratio over time. | [7] |
Summary of Findings:
-
Equal In Vitro Activity: Crucially, research indicates that (S)-Dexrazoxane and (R)-Levorazoxane are equally potent in both their cytotoxicity towards cancer cells and their ability to inhibit the catalytic activity of Topoisomerase II.[2] This suggests that for applications dependent on TOP2 inhibition (such as anti-cancer effects), the racemic mixture (Razoxane) may be as effective as the purified (S)-enantiomer.
-
Stereoselective Metabolism: In contrast to their in vitro activity, the enantiomers are metabolized differently in vivo, with the clinically used (S)-Dexrazoxane being cleared more rapidly than its (R)-counterpart in rats.[7] This difference in pharmacokinetics could lead to variations in therapeutic exposure and efficacy in vivo, although the clinical implications of this are not yet fully understood.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate bisdioxopiperazine compounds.
This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II.
Objective: To determine the IC₅₀ of a bisdioxopiperazine compound for Topoisomerase II catalytic activity.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate (a network of catenated DNA circles)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Enzyme Dilution Buffer
-
Test compounds (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Agarose, TBE or TAE buffer for electrophoresis
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing Assay Buffer, ATP, kDNA, and sterile water. Aliquot the mix into reaction tubes.
-
Compound Addition: Add the test compound at various concentrations to the tubes. Include a "no drug" control and a "no enzyme" control, adding an equivalent volume of DMSO.
-
Enzyme Addition: Dilute the Topoisomerase II enzyme in dilution buffer to a concentration known to cause full decatenation of the kDNA substrate. Add the diluted enzyme to all tubes except the "no enzyme" control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding Stop Buffer/Loading Dye. An optional chloroform/isoamyl alcohol step can be used to deproteinize the sample.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 1-2 hours) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.
Data Analysis:
-
In the absence of an inhibitor, the enzyme will decatenate the kDNA network, which will run as distinct minicircle DNA bands on the gel.
-
The catenated kDNA from the "no enzyme" control will remain in the well.
-
Inhibitory compounds will prevent decatenation, causing the kDNA to remain in the well. The IC₅₀ is the concentration of the compound that results in 50% inhibition of decatenation, as quantified by densitometry of the minicircle bands.
This animal model is used to assess the cardioprotective efficacy of compounds like (R)-Razoxane.
Objective: To evaluate if pretreatment with a test compound can prevent cardiac damage induced by doxorubicin administration.
Model:
-
Species: Rats (e.g., Sprague-Dawley, F344) or mice (e.g., C57BL/6J).
-
Groups:
-
Control (Vehicle only)
-
Doxorubicin only
-
Doxorubicin + (S)-Dexrazoxane (Positive Control)
-
Doxorubicin + (R)-Razoxane (Test Arm)
-
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the study begins.
-
Compound Administration: The test compound ((R)-Razoxane) or positive control ((S)-Dexrazoxane) is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common protocol involves administering dexrazoxane 30 minutes before doxorubicin.
-
Doxorubicin Induction: Doxorubicin is administered (i.p. or i.v.) to induce cardiotoxicity. This can be a single high dose for acute models or multiple lower doses over several weeks for chronic models (e.g., cumulative dose of 15-24 mg/kg in rats).
-
Monitoring: Animals are monitored for weight loss, changes in activity, and other signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the study period, the following are assessed:
-
Cardiac Function (Echocardiography): Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are measured in anesthetized animals. A significant decrease in LVEF and FS in the doxorubicin group indicates cardiac dysfunction.
-
Serum Biomarkers: Blood is collected to measure levels of cardiac troponin (cTnI) and creatine kinase-MB (CK-MB). Elevated levels indicate myocardial injury.
-
Histopathology: Hearts are harvested, fixed, and sectioned. Tissues are stained (e.g., with H&E) and examined for signs of damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
Data Analysis: The cardioprotective effect is determined by comparing the cardiac function parameters, biomarker levels, and histopathological scores of the test group (Dox + (R)-Razoxane) to both the Doxorubicin-only group and the positive control group. A statistically significant preservation of cardiac function and reduction in tissue damage indicates efficacy.
Conclusion
The available evidence presents a nuanced comparison between (R)-Razoxane and other bisdioxopiperazines.
-
Based on in vitro data, both the (R) and (S) enantiomers demonstrate equal potency as cytotoxic agents and inhibitors of topoisomerase II.[2] This suggests that for direct TOP2-mediated anticancer applications, the stereochemistry may not be a critical determinant of activity.
-
The primary differentiator appears to be in their in vivo metabolism, where the clinically used (S)-Dexrazoxane is cleared more rapidly than (R)-Razoxane.[7] The therapeutic consequences of this pharmacokinetic difference—whether the longer exposure of (R)-Razoxane could offer advantages or disadvantages—remain an open area for investigation.
-
The modern understanding of cardioprotection, which emphasizes TOP2B inhibition over iron chelation, reinforces the importance of the parent drug structure.[3] Given the equal TOP2 inhibitory activity of the enantiomers, it is plausible that (R)-Razoxane could offer comparable cardioprotective effects to (S)-Dexrazoxane, though direct comparative in vivo studies are needed to confirm this hypothesis.
For drug development professionals, these findings suggest that both (R)-Razoxane and the racemic Razoxane warrant further investigation as potentially valuable therapeutic agents, particularly if manufacturing or cost considerations differ from those of pure (S)-Dexrazoxane.
References
- 1. Dexrazoxane. A review of its use as a cardioprotective agent in patients receiving anthracycline-based chemotherapy. - Post - Orthobullets [orthobullets.com]
- 2. A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexrazoxane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the cardioprotective drug dexrazoxane and one of its metabolites by isolated rat myocytes, hepatocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Stereoselective metabolism of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Razoxane: An In Vivo Examination of its Anti-Metastatic Efficacy
For researchers and professionals in drug development, the quest for effective anti-metastatic agents is a paramount challenge in oncology. (R)-Razoxane (Dexrazoxane), a derivative of razoxane, has demonstrated potential in curbing metastatic spread in preclinical and clinical settings. This guide provides a comparative analysis of (R)-Razoxane's anti-metastatic effects in vivo, supported by experimental data and detailed methodologies, to offer a comprehensive resource for evaluating its therapeutic potential.
(R)-Razoxane's primary mechanisms of action are understood to be its function as a topoisomerase II inhibitor and an iron chelator. These activities are thought to contribute to its anti-cancer properties, including the inhibition of metastasis. This guide delves into the in vivo evidence supporting these claims, comparing its performance with other agents where data is available.
Comparative Analysis of Anti-Metastatic Efficacy
Quantitative data from in vivo studies are crucial for assessing the anti-metastatic potential of (R)-Razoxane. The following tables summarize key findings from studies evaluating its efficacy in various cancer models.
| Cancer Model | Treatment Group | Control Group | Metastasis Inhibition | Key Findings |
| Lewis Lung Carcinoma | Razoxane | Untreated | >90% inhibition of pulmonary metastasis | Razoxane significantly reduced the number of lung metastases. The study also compared it with a derivative, Probimane, which showed similar efficacy. |
| Colorectal Cancer (Dukes' C) | Adjuvant Razoxane | Untreated | Reduction in liver metastasis incidence from 34% to 18% | Adjuvant therapy with razoxane halved the incidence of liver metastases and doubled the time to their first appearance (from 40 weeks to 80 weeks) in patients with Dukes' C colorectal cancer.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vivo metastasis assays that can be adapted for the evaluation of (R)-Razoxane's anti-metastatic effects.
Lewis Lung Carcinoma Model for Pulmonary Metastasis
This model is frequently used to assess the efficacy of anti-metastatic agents against lung cancer.
Cell Preparation and Implantation:
-
Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are harvested, washed with PBS, and resuspended in a sterile saline solution at a concentration of 1 x 10^6 cells/mL.
-
0.2 mL of the cell suspension (2 x 10^5 cells) is injected subcutaneously into the flank of C57BL/6 mice.
Treatment Regimen:
-
Treatment with (R)-Razoxane or a vehicle control can be initiated at a predetermined time point post-tumor implantation (e.g., day 7).
-
The drug is administered via a clinically relevant route, such as intraperitoneal or intravenous injection, at a specified dose and schedule.
Assessment of Metastasis:
-
Primary tumor growth is monitored regularly using calipers.
-
At a defined endpoint (e.g., 21-28 days post-implantation), mice are euthanized, and their lungs are harvested.
-
The number of metastatic nodules on the lung surface is counted visually or under a dissecting microscope.
-
Lungs can be fixed in Bouin's solution to enhance the visibility of metastatic foci.
-
For more detailed analysis, lungs can be sectioned and stained with hematoxylin and eosin (H&E) to confirm the presence of micrometastases.
Orthotopic Colorectal Cancer Model for Liver Metastasis
This model mimics the clinical progression of colorectal cancer, where the liver is a common site of metastasis.
Cell Preparation and Implantation:
-
Colon cancer cells (e.g., CT26 or MC38) are cultured and prepared as described for the LLC model.
-
Mice are anesthetized, and a small abdominal incision is made to expose the cecum.
-
A small volume of the cell suspension (e.g., 50 µL containing 1 x 10^6 cells) is injected into the cecal wall.
-
The incision is closed with sutures.
Treatment and Monitoring:
-
Treatment with (R)-Razoxane or control is initiated as per the study design.
-
Tumor growth and metastatic spread can be monitored non-invasively using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cancer cells) or MRI.
Metastasis Evaluation:
-
At the study endpoint, mice are euthanized, and the liver and other organs are harvested.
-
The number and size of metastatic tumors on the liver surface are recorded.
-
Histopathological analysis of liver sections is performed to confirm and quantify metastatic lesions.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms underlying (R)-Razoxane's anti-metastatic action, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of (R)-Razoxane and ICRF-193: Potency and Mechanism of Topoisomerase II Catalytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-Razoxane and ICRF-193, two structurally related bisdioxopiperazine compounds known for their roles as catalytic inhibitors of DNA topoisomerase II (Topo II). While both agents target the same enzyme, subtle stereochemical differences lead to significant variations in their biological activity and potency. This document synthesizes experimental data on their mechanism of action, efficacy, and cellular effects, providing a comprehensive resource for research and development.
(R)-Razoxane is one of the enantiomers found in the racemic mixture Razoxane (ICRF-159). Its more clinically prominent stereoisomer is the (S)-enantiomer, Dexrazoxane (ICRF-187), which is approved for its cardioprotective effects during anthracycline chemotherapy. ICRF-193 is the meso diastereomer of the same core structure and is widely used as a potent research tool to study Topo II function.
Mechanism of Action: Catalytic Inhibition of Topoisomerase II
Unlike Topo II "poisons" (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex and induce DNA strand breaks, (R)-Razoxane and ICRF-193 are catalytic inhibitors. They function by locking the Topo II enzyme in a closed-clamp conformation around DNA after the initial DNA strand has been cleaved but before the second strand is passed through. This non-covalent trapping prevents ATP hydrolysis, which is essential for enzyme turnover and the re-ligation of the DNA backbone. The result is the cessation of the catalytic cycle without the generation of permanent, protein-linked DNA breaks.[1] Recent evidence strongly suggests that their biological effects, particularly the cardioprotection afforded by the related compound dexrazoxane, are mediated through the inhibition and subsequent degradation of the Topoisomerase IIβ (TOP2B) isoform.[2]
Comparative Efficacy
Experimental data from comparative studies indicates significant differences in the biological potency of various bisdioxopiperazine analogs. A study directly comparing a series of these compounds, including Razoxane (ICRF-159) and ICRF-193, found a 30,000-fold range in their ability to inhibit the growth of Chinese hamster ovary (CHO) cells and a 150-fold range in their inhibition of Topo II catalytic activity. Other research has identified ICRF-193 as being more efficient at inhibiting and depleting the TOP2B isoform than dexrazoxane, correlating with superior cardioprotective effects.[2] This suggests that ICRF-193 is a more potent Topo II inhibitor than Razoxane.
Table 1: Comparative Biological Activity of Razoxane (ICRF-159) and ICRF-193 Note: The following values are illustrative, based on qualitative descriptions from the literature indicating higher potency for ICRF-193. For precise quantitative data, researchers should consult the cited primary literature.
| Compound | Target | Assay Type | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cytotoxicity) | Cell Line | Reference |
| Razoxane (ICRF-159) | Topoisomerase II | Catalytic Inhibition | ~15-25 µM | ~5-15 µM | CHO | |
| ICRF-193 | Topoisomerase II | Catalytic Inhibition | ~1-5 µM | ~0.1-1 µM | CHO |
Signaling Pathways and Cellular Effects
By inhibiting Topo II, both (R)-Razoxane and ICRF-193 prevent the proper segregation of chromosomes during mitosis. This failure to complete cell division triggers a checkpoint, leading to cell cycle arrest, primarily at the G2/M phase. Prolonged arrest can subsequently induce cellular differentiation or trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. This ultimately results in programmed cell death.
Experimental Protocols
This assay measures the catalytic activity of Topo II by assessing its ability to separate, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA).
-
Materials:
-
Purified human Topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA) substrate.
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin).
-
10 mM ATP solution.
-
STEB (Stop Buffer): 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Chloroform/isoamyl alcohol (24:1).
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Test compounds ((R)-Razoxane, ICRF-193) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction master mix. For a 30 µL final reaction volume, combine 3 µL of 10x Assay Buffer, 3 µL of 10 mM ATP, 200 ng of kDNA substrate, and sterile water.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add 1 µL of the test compound at various concentrations (or DMSO for the control) to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of Topo II enzyme (typically 1-2 units) to each tube.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
-
Carefully load 20 µL of the upper aqueous phase onto the 1% agarose gel.
-
Run the gel at ~85V for 1 hour or until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The degree of inhibition is determined by the reduction in decatenated product compared to the control.
-
This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondrial reductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Cell line of interest (e.g., CHO, K562).
-
Complete culture medium.
-
96-well flat-bottom plates.
-
Test compounds ((R)-Razoxane, ICRF-193).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ value.
-
Comparative Toxicity
The primary dose-limiting toxicity for bisdioxopiperazines, including Razoxane and the clinically used Dexrazoxane, is myelosuppression (suppression of bone marrow activity). This manifests as leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). While specific comparative toxicity data between (R)-Razoxane and ICRF-193 is limited, it is reasonable to assume a similar toxicity profile due to their shared mechanism of action.
Table 2: General Toxicity Profile of Bisdioxopiperazines
| Toxicity Type | Description | Affected System | Notes |
| Hematological | Myelosuppression (Leukopenia, Thrombocytopenia) | Bone Marrow | Dose-limiting toxicity for this class of compounds. |
| Gastrointestinal | Nausea, Vomiting, Stomatitis | Digestive System | Generally mild to moderate. |
| Secondary Malignancies | Potential risk with long-term use | N/A | A concern raised for dexrazoxane in certain pediatric populations. |
Conclusion
(R)-Razoxane and ICRF-193 are valuable chemical probes for studying the function of Topoisomerase II. Both act as catalytic inhibitors, trapping the enzyme in a closed-clamp conformation and preventing the completion of its catalytic cycle. However, available data strongly suggests that ICRF-193 is a significantly more potent inhibitor of both Topo II activity and cell growth. This difference in potency is likely attributable to its specific stereochemistry (as a meso compound), which may allow for a more favorable interaction with the enzyme's binding site. For researchers selecting an agent for in vitro or in vivo studies, ICRF-193 represents a more potent and efficient tool for achieving robust inhibition of Topoisomerase II.
References
(R)-Razoxane vs. Dexrazoxane: A Comparative Analysis of Iron Chelation Efficacy
Introduction
Dexrazoxane, the (S)-enantiomer of Razoxane, is a clinically approved cardioprotective agent used to mitigate the cardiotoxicity associated with anthracycline chemotherapy.[1][2] For many years, its mechanism of action was primarily attributed to its hydrolysis product, ADR-925, a potent iron chelator. This has led to the question of whether other stereoisomers, such as (R)-Razoxane, exhibit similar iron-chelating properties. This guide provides a comprehensive comparison based on available experimental data, addressing the iron chelation capabilities of these compounds and the evolving understanding of their mechanisms of action.
Recent compelling evidence has challenged the long-held belief that iron chelation is the primary mechanism for Dexrazoxane's cardioprotective effects. Instead, a growing body of research points to its interaction with the topoisomerase II beta (TOP2B) enzyme as the key factor.[3][4] This guide will present both the traditional iron chelation hypothesis and the more recent findings regarding the TOP2B-mediated pathway.
Comparative Analysis of Iron Chelation
The Iron Chelation Hypothesis
The traditional view holds that Dexrazoxane acts as a prodrug, readily entering cells and undergoing hydrolysis to form its active metabolite, ADR-925.[5][6] ADR-925 is a strong iron-chelating agent, structurally similar to ethylenediaminetetraacetic acid (EDTA).[7][6] The proposed mechanism involves ADR-925 binding to intracellular iron, thereby preventing the formation of anthracycline-iron complexes that generate reactive oxygen species and cause cardiac damage.[7]
While this hypothesis has been influential, studies directly administering the iron-chelating metabolite ADR-925 have failed to demonstrate cardioprotection, casting doubt on its central role.[3]
The Evolving Perspective: Topoisomerase II Beta Interaction
More recent and robust evidence suggests that the cardioprotective action of Dexrazoxane is primarily mediated by its interaction with topoisomerase II beta (TOP2B), not by the iron chelation of its metabolite.[3][4] Studies have shown that the cardioprotective activity of a series of Dexrazoxane analogues correlates strongly with their interaction with TOP2B, independent of their iron chelation ability.[4]
This has led to a new paradigm where Dexrazoxane's binding to TOP2B is thought to prevent anthracycline-induced DNA damage in cardiomyocytes.
Experimental Data and Protocols
While direct comparative data for (R)-Razoxane is unavailable, studies on Dexrazoxane and related compounds provide insights into the methodologies used to assess iron chelation.
Iron Displacement Assay
One common method to evaluate iron chelation is to measure the ability of a compound to displace iron from a complex. For example, the displacement of iron from a daunorubicin-Fe complex can be monitored spectrophotometrically.
Experimental Protocol: Iron Displacement from Daunorubicin-Fe Complex [3]
-
Reagents: Daunorubicin, FeCl3, the compound to be tested (e.g., Dexrazoxane, ADR-925), and a suitable buffer.
-
Procedure:
-
A complex of daunorubicin and iron is formed, which has a characteristic absorbance at a specific wavelength (e.g., 600 nm).
-
The test compound is added to the solution.
-
The change in absorbance is measured over time. A decrease in absorbance indicates that the test compound is chelating the iron and displacing it from the daunorubicin complex.
-
-
Analysis: The rate and extent of the absorbance change are used to quantify the iron-chelating ability of the test compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the traditional and current understanding of Dexrazoxane's mechanism of action.
Caption: Traditional view of Dexrazoxane's cardioprotective mechanism via iron chelation.
Caption: Current understanding of Dexrazoxane's mechanism through TOP2B interaction.
Conclusion
While the question of whether (R)-Razoxane chelates iron as effectively as Dexrazoxane is a valid one from a chemical standpoint, the current body of scientific evidence suggests that iron chelation is not the primary mechanism responsible for the cardioprotective effects of Dexrazoxane. The focus has shifted to the interaction with topoisomerase II beta. Therefore, even if (R)-Razoxane were found to be a potent iron chelator, this property would not necessarily translate to effective cardioprotection against anthracycline-induced toxicity. Future research on (R)-Razoxane and other analogues should likely focus on their interaction with TOP2B to determine their potential as cardioprotective agents.
References
- 1. Prevention of chronic anthracycline cardiotoxicity in the adult Fischer 344 rat by dexrazoxane and effects on iron metabolism | springermedicine.com [springermedicine.com]
- 2. experts.boisestate.edu [experts.boisestate.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. Synthesis of dexrazoxane analogues and iron chelators | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. The iron chelating cardioprotective prodrug dexrazoxane does not affect the cell growth inhibitory effects of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Mechanism of (R)-Razoxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Razoxane's cardioprotective performance against other alternatives, supported by experimental data. (R)-Razoxane, the dextrorotatory enantiomer of Dexrazoxane, is a key agent in mitigating the cardiotoxic effects of anthracycline chemotherapy, such as Doxorubicin. This document delves into its mechanism of action, presents comparative data, and provides detailed experimental protocols for the validation of its efficacy.
The Cardioprotective Mechanism of (R)-Razoxane: Beyond Iron Chelation
Historically, the cardioprotective effects of Dexrazoxane were attributed to the iron-chelating properties of its metabolite, ADR-925, which was thought to prevent the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation. However, recent evidence has shifted this paradigm. The primary and clinically relevant mechanism of action is now understood to be the inhibition of topoisomerase IIβ (TOP2B).[1] (R)-Razoxane, as the active enantiomer, acts as a catalytic inhibitor of TOP2B. By binding to TOP2B, it prevents the formation of a stable ternary complex with DNA and Doxorubicin, thereby averting the DNA double-strand breaks that are a major cause of cardiomyocyte apoptosis and cardiotoxicity.[1] Studies have shown that Levrazoxane, the (S)-enantiomer, and the racemic mixture exhibit similar inhibitory effects on both TOP2A and TOP2B, indicating the crucial role of the dioxopiperazine ring structure in this activity.[1]
Comparative Analysis of Cardioprotective Agents
(R)-Razoxane is not the only agent investigated for cardioprotection against Doxorubicin-induced cardiotoxicity. Several other drugs with different mechanisms of action have been explored. This section compares (R)-Razoxane with prominent alternatives.
Table 1: Comparison of Cardioprotective Mechanisms
| Agent | Primary Mechanism of Action |
| (R)-Razoxane | Inhibition of Topoisomerase IIβ (TOP2B), preventing Doxorubicin-induced DNA damage. |
| Carvedilol | A beta-blocker with antioxidant and anti-inflammatory properties. It scavenges ROS, reduces apoptosis, and modulates calcium handling. |
| Enalapril | An angiotensin-converting enzyme (ACE) inhibitor that reduces oxidative stress and apoptosis, and preserves mitochondrial function.[2] |
| Atorvastatin | A statin that, in this context, exhibits pleiotropic effects including antioxidant and anti-inflammatory actions, and modulation of pro-survival signaling pathways. |
| Resveratrol | A natural polyphenol with potent antioxidant and anti-inflammatory properties. |
| Amifostine | A cytoprotective agent that acts as a scavenger of reactive oxygen species.[3] |
Table 2: Comparative Efficacy of Cardioprotective Agents (Preclinical & Clinical Data)
| Agent | Model | Key Findings | Reference |
| Dexrazoxane | Rabbit model of Daunorubicin-induced cardiotoxicity | Prevented the decrease in Left Ventricular Fractional Shortening (LVFS). Control LVFS: 41.5%; Daunorubicin LVFS: 32.3%; Daunorubicin + Dexrazoxane LVFS: 42.7%. | [1] |
| Dexrazoxane | Pediatric patients with solid tumors | Increased the maximum cardiotoxicity-free cumulative anthracycline dose from 268.2 mg/m² to 431.8 mg/m². | [4] |
| Enalapril | Rat model of Doxorubicin-induced cardiotoxicity | DXZ was more effective than enalapril in reducing cardiac necrosis and preserving glutathione (GSH) levels. | [2] |
| Carvedilol & Resveratrol | H9c2 cell line with Doxorubicin-induced toxicity | Resveratrol showed significantly better cell survival compared to Dexrazoxane and Carvedilol. All three agents significantly reduced ROS production. | [5][6] |
| Amifostine | Spontaneously hypertensive rats with Doxorubicin-induced toxicity | Dexrazoxane was more cardioprotective than amifostine. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Doxorubicin-Induced Cardiotoxicity Pathway.
Caption: Cardioprotective Mechanism of (R)-Razoxane.
Caption: In Vivo Cardioprotection Assessment Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Topoisomerase IIβ Inhibition Assay
This assay evaluates the ability of a compound to inhibit the catalytic activity of TOP2B, which relaxes supercoiled DNA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a TOP2B assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT).
-
Compound Incubation: Add varying concentrations of (R)-Razoxane or other test compounds to the reaction mixture and incubate for a short period.
-
Enzyme Addition: Initiate the reaction by adding purified human TOP2B enzyme. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of TOP2B activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band.
Assessment of DNA Damage in Cardiomyocytes
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue/Cell Preparation: Fix heart tissue sections or cultured cardiomyocytes with paraformaldehyde and permeabilize with proteinase K or Triton X-100.
-
Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides with an anti-BrdU antibody conjugated to a fluorescent secondary antibody or an enzyme for colorimetric detection. If using fluorescently tagged dUTPs, visualize directly.
-
Microscopy and Quantification: Analyze the samples using fluorescence or light microscopy. The number of TUNEL-positive nuclei is quantified to determine the extent of apoptosis.
Comet Assay (Single Cell Gel Electrophoresis): This technique measures DNA strand breaks at the level of individual cells.
-
Cell Preparation: Isolate cardiomyocytes from heart tissue or use cultured cardiomyocytes.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids containing the DNA.
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Fragmented DNA will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
This protocol outlines a general procedure for establishing an animal model to assess the cardioprotective efficacy of (R)-Razoxane.
-
Animal Model: Use a suitable animal model such as male Wistar rats or New Zealand white rabbits.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups:
-
Control (vehicle)
-
Doxorubicin alone
-
Doxorubicin + (R)-Razoxane
-
Doxorubicin + Alternative cardioprotective agent(s)
-
-
Drug Administration:
-
Administer Doxorubicin (e.g., intraperitoneally or intravenously) at a dose and schedule known to induce cardiotoxicity.
-
Administer (R)-Razoxane or the alternative agent(s) at a predetermined time relative to the Doxorubicin injection (e.g., 30 minutes prior).
-
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity, body weight, and mortality throughout the study.
-
Perform serial echocardiography to assess cardiac function (LVEF, fractional shortening).
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood samples for the analysis of cardiac biomarkers (e.g., cTnI, cTnT, CK-MB).
-
Euthanize the animals and harvest the hearts.
-
Process the heart tissue for histopathological examination (H&E, Masson's trichrome staining), DNA damage assays (TUNEL, Comet), and protein analysis (Western blotting for TOP2B and other relevant markers).
-
-
Data Analysis: Statistically analyze the data from all endpoints to compare the cardioprotective effects of the different treatment groups.
Conclusion
The validation of (R)-Razoxane's cardioprotective mechanism hinges on its well-established role as a potent inhibitor of topoisomerase IIβ. This direct action on the primary driver of Doxorubicin-induced cardiotoxicity distinguishes it from other cardioprotective agents that primarily address downstream effects like oxidative stress and inflammation. The experimental data, while often from disparate studies, consistently supports the efficacy of (R)-Razoxane in mitigating cardiac damage. For researchers and drug development professionals, the provided protocols offer a framework for further investigation and comparative analysis of novel cardioprotective strategies. Future head-to-head comparative studies will be invaluable in establishing a definitive hierarchy of these life-preserving therapies in the context of cancer treatment.
References
- 1. ahajournals.org [ahajournals.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. Resveratrol significantly improves cell survival in comparison to dexrazoxane and carvedilol in a h9c2 model of doxorubicin induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Razoxane's Anticancer Profile: A Cross-Study Comparative Guide
(R)-Razoxane, the dextrorotatory enantiomer of the racemic drug Razoxane and also known as Dexrazoxane, has a multifaceted history, initially investigated as an anticancer agent and now primarily utilized as a cardioprotective agent against anthracycline-induced cardiotoxicity. This guide provides a comprehensive cross-study comparison of (R)-Razoxane's anticancer activity, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.
In Vitro Anticancer Activity
(R)-Razoxane has demonstrated cytotoxic and antiproliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 9.59 ± 1.94 | [1] |
| HL-60 | Human Promyelocytic Leukemia | 25 | [2] |
This table summarizes the reported IC50 values for (R)-Razoxane in different cancer cell lines. A lower IC50 value indicates greater potency.
In Vivo Anticancer Efficacy
Preclinical in vivo studies have explored the antitumor effects of (R)-Razoxane, often in combination with other chemotherapeutic agents. While primarily evaluated for its cardioprotective properties, some studies have shed light on its intrinsic anticancer activity. In a syngeneic breast tumor preclinical model, Dexrazoxane, in combination with doxorubicin, did not compromise the antitumor activity of doxorubicin and contributed to tumor reduction.[3] Another study utilizing A2780 and MX-1 human tumor xenograft mouse models found that pre-treatment with Dexrazoxane (50 mg/kg) did not negatively impact the in vivo anticancer efficacy of doxorubicin.
Clinical Studies on Anticancer Response
Clinical trials involving Dexrazoxane have predominantly focused on its cardioprotective role. However, these studies have also provided data on oncological outcomes, such as tumor response rates. A meta-analysis of randomized trials in adults with metastatic breast cancer suggested that cancer-specific outcomes, including complete and partial response rates, were similar in patients receiving anthracyclines with or without Dexrazoxane. In pediatric oncology, studies have shown no adverse effects on tumor response when Dexrazoxane is used as a cardioprotectant. For instance, in a study on pediatric patients with Hodgkin's disease and osteosarcoma, there were no obvious effects on antitumor efficacy.
Mechanism of Action: A Dual Role
(R)-Razoxane exerts its biological effects through two primary mechanisms: topoisomerase II inhibition and iron chelation. While iron chelation by its hydrolyzed metabolite is primarily responsible for its cardioprotective effects, its anticancer activity is attributed to its role as a catalytic inhibitor of topoisomerase II alpha (TOP2A).[4]
Topoisomerase II Inhibition and Downstream Signaling
(R)-Razoxane targets TOP2A, an essential enzyme for DNA replication and chromosome segregation. By inhibiting TOP2A, (R)-Razoxane leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Recent studies suggest that Dexrazoxane may prevent doxorubicin-induced DNA damage by depleting both TOP2A and TOP2B isoforms, with the effect on TOP2A being cell-type dependent. This depletion is thought to reduce the substrate for anthracycline-induced DNA damage.
The downstream consequences of TOP2A inhibition by (R)-Razoxane include the activation of apoptotic pathways. Studies have shown that Dexrazoxane can decrease the levels of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.[1][3] Furthermore, it has been shown to influence signaling pathways such as the p38MAPK/NF-κB and the miR-17-5p/PTEN pathways, both of which are involved in regulating apoptosis.[1] Some evidence also points towards the induction of a G2/M phase cell cycle arrest.
Caption: (R)-Razoxane's mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of (R)-Razoxane's anticancer activity. For specific details, please refer to the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of (R)-Razoxane and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of (R)-Razoxane in a mouse xenograft model.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Animal Randomization: Mice are randomly assigned to treatment and control groups.
-
Drug Administration: (R)-Razoxane is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.
Caption: General experimental workflow.
Conclusion
(R)-Razoxane exhibits modest anticancer activity as a single agent, primarily through the inhibition of topoisomerase IIα. While its clinical application has shifted towards cardioprotection, its potential as a component of combination chemotherapy, particularly in preventing the emergence of drug resistance, warrants further investigation. The data and methodologies presented in this guide offer a foundation for researchers to build upon in the ongoing effort to understand and exploit the therapeutic potential of (R)-Razoxane in oncology.
References
- 1. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mito-Tempol and Dexrazoxane Exhibit Cardioprotective and Chemotherapeutic Effects through Specific Protein Oxidation and Autophagy in a Syngeneic Breast Tumor Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the DNA Damage Profiles of (R)-Razoxane and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA damage profiles of two prominent topoisomerase II (Top2)-targeting agents: (R)-Razoxane, the active enantiomer of Dexrazoxane, and Etoposide. Both compounds are integral to cancer chemotherapy, yet their distinct interactions with Top2 result in different DNA damage signatures and cellular responses. This analysis is supported by experimental data and detailed methodologies to inform further research and drug development.
Executive Summary
Etoposide is classified as a topoisomerase II poison, trapping the enzyme in a covalent complex with DNA, which leads to the formation of double-strand breaks (DSBs). In contrast, (R)-Razoxane is a catalytic inhibitor of topoisomerase II, which interferes with the enzyme's function without stabilizing the DNA-protein covalent complex. This fundamental difference in their mechanism of action dictates the nature and extent of the DNA damage they induce and the subsequent cellular signaling cascades.
Mechanism of Action and DNA Lesion Formation
Etoposide functions by forming a ternary complex with topoisomerase II and DNA. This complex stabilizes the transient double-strand breaks generated by the enzyme during its catalytic cycle, preventing the re-ligation of the DNA strands[1][2]. The accumulation of these stabilized cleavage complexes is a hallmark of etoposide's action and directly leads to the formation of DNA double-strand breaks (DSBs)[1][2]. Studies have shown that while etoposide's primary effect is the induction of DSBs, it also results in a significant number of single-strand breaks (SSBs). In fact, it has been reported that SSBs can constitute up to 97% of the total strand breaks induced by etoposide.
(R)-Razoxane (Dexrazoxane) acts as a catalytic inhibitor of topoisomerase II. It binds to the ATPase domain of the enzyme, locking it in a closed-clamp conformation. This prevents the enzyme from hydrolyzing ATP, a critical step for its catalytic cycle, thereby inhibiting its activity without trapping it on the DNA. While (R)-Razoxane itself does not form stable Top2-DNA covalent complexes, its inhibition of Top2 can lead to the generation of DSBs, albeit through a different mechanism and potentially to a lesser extent than etoposide. Dexrazoxane-induced DSBs are entirely dependent on the presence of TOP2A.
Quantitative Analysis of DNA Damage
Table 1: Quantitative DNA Damage Profile of Etoposide
| Experimental Assay | Cell Line | Etoposide Concentration | Observed DNA Damage | Reference |
| Neutral Comet Assay | V79 | 0.5 µg/ml | Significant increase in DSBs | [3] |
| Neutral Comet Assay | TK6 | 5 µM | ~40% tail DNA | [4] |
| Neutral Comet Assay | Jurkat | 5 µM | ~40% tail DNA | [4] |
| γH2AX Foci Formation | V79 | 0.5 µg/ml | Significant increase in γH2AX foci | [3] |
| DNA Strand Break Calculation | - | 1 µM | 200 DSBs/cell and 7280 SSBs/cell | [5][6] |
Table 2: Quantitative DNA Damage Profile of (R)-Razoxane (Dexrazoxane)
| Experimental Assay | Cell Line | Dexrazoxane Concentration | Observed DNA Damage | Reference |
| Neutral Comet Assay | HTETOP | 100 µM | Increased tail moment | [7] |
| γH2AX Foci Formation | HTETOP | 100 µM | Enhanced levels of γH2AX/53BP1 foci | [7] |
Cellular Response to DNA Damage
The distinct DNA damage profiles of (R)-Razoxane and etoposide trigger different downstream cellular responses.
Etoposide-Induced Cellular Response:
The DSBs generated by etoposide activate the DNA Damage Response (DDR) pathway, primarily through the ATM (Ataxia-Telangiectasia Mutated) kinase . Activated ATM then phosphorylates a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53 [1][8]. This cascade leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair[8]. If the damage is too extensive, the cell is directed towards apoptosis[8][9]. The repair of etoposide-induced DSBs is predominantly carried out by the Non-Homologous End Joining (NHEJ) pathway[1].
(R)-Razoxane-Induced Cellular Response:
(R)-Razoxane also activates the DDR pathway, with evidence for the involvement of both ATM and ATR (ATM and Rad3-related) kinases, leading to the phosphorylation of Chk1 and Chk2 , and the accumulation of p53 [7]. A unique feature of the response to dexrazoxane is the induction of Activating Transcription Factor 3 (ATF3) [7]. ATF3 appears to act as a crucial regulator, influencing p53 accumulation and the balance between DNA repair and apoptosis[7].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Etoposide's mechanism of action and downstream signaling.
Caption: (R)-Razoxane's mechanism and downstream signaling.
Caption: General workflow for comparing DNA damage profiles.
Experimental Protocols
Neutral Comet Assay (for DSB detection)
-
Cell Treatment: Expose cultured cells to the desired concentrations of (R)-Razoxane or etoposide for a specified duration.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to neutral electrophoresis (pH ~7.5-8.0). The electric field will cause the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Analyze the comet images using appropriate software to measure parameters such as % tail DNA, tail length, and tail moment, which are proportional to the amount of DNA damage.
γH2AX Foci Formation Assay (Immunofluorescence)
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with (R)-Razoxane or etoposide.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
In Vivo Complex of Enzyme (ICE) Assay
-
Drug Treatment: Treat cultured cells with the topoisomerase II inhibitor.
-
Cell Lysis: Lyse the cells in a detergent-containing buffer to release cellular components.
-
DNA Shearing and Cesium Chloride Gradient Centrifugation: Shear the DNA and separate DNA-protein complexes from free protein by ultracentrifugation in a cesium chloride gradient.
-
Fraction Collection and Slot Blotting: Collect fractions from the gradient and immobilize the DNA on a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: Detect the amount of topoisomerase II covalently bound to the DNA in each fraction using a specific antibody against the enzyme.
-
Quantification: Quantify the signal to determine the amount of stabilized Top2-DNA covalent complexes.
Conclusion
(R)-Razoxane and etoposide, while both targeting topoisomerase II, exhibit fundamentally different mechanisms of action that result in distinct DNA damage profiles and cellular responses. Etoposide acts as a poison, stabilizing Top2-DNA cleavage complexes and inducing a high level of DSBs, which robustly activates the ATM-Chk2-p53 signaling pathway. In contrast, (R)-Razoxane is a catalytic inhibitor that interferes with the enzyme's function, leading to DSB formation through a mechanism that is not yet fully elucidated but is dependent on TOP2A and uniquely involves the induction of ATF3. This comparative analysis underscores the importance of understanding the nuanced interactions of drugs with their molecular targets to predict their biological effects and to guide the development of more effective and targeted cancer therapies. Further head-to-head quantitative studies are warranted to fully delineate the dose-response relationships of DNA damage for these two important agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Characterisation of cytotoxicity and DNA damage induced by the topoisomerase II-directed bisdioxopiperazine anti-cancer agent ICRF-187 (dexrazoxane) in yeast and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Razoxane, (R)-
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Razoxane, (R)- in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Personal Protective Equipment (PPE)
When handling Razoxane, (R)-, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following table summarizes the required PPE, which should be used in accordance with your institution's safety policies.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves meeting ASTM D6978 standards for chemotherapy drug resistance. Double gloving is recommended. |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs. Should fasten in the back. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved N95 respirator is recommended. Use in a well-ventilated area or a Class II Biosafety Cabinet (BSC).[1] |
Hazard Identification and Classification
Razoxane, (R)- is classified with the following hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2][3] |
Operational Plan for Safe Handling
A systematic workflow is essential for safely handling Razoxane, (R)- from receipt to disposal. Adherence to these steps will minimize contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a designated, locked, and well-ventilated area away from incompatible materials.[2]
2. Preparation and Handling:
-
All handling of Razoxane, (R)- powder should be conducted in a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood to control airborne particles.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling Razoxane, (R)-.
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention.
The following diagram illustrates the standard operational workflow for handling Razoxane, (R)-.
Disposal Plan
Proper disposal of Razoxane, (R)- and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with Razoxane, (R)- (e.g., gloves, gowns, weigh boats, pipette tips) are considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers separate from regular laboratory trash.
2. Disposal of Unused Compound:
-
Unused or expired Razoxane, (R)- should be disposed of as hazardous chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Follow your institution's and local regulations for hazardous waste disposal.[2] This typically involves collection by a certified environmental management vendor for incineration.[4]
3. Decontamination of Reusable Equipment:
-
Decontaminate any reusable equipment by scrubbing with alcohol or another appropriate solvent.[2]
-
Collect the cleaning materials (e.g., wipes) and dispose of them as hazardous waste.
The following diagram outlines the decision-making process for the disposal of Razoxane, (R)- related waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
